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  • Product: 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide
  • CAS: 1427460-62-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Chemoproteomic Profiling of 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Validation Guide Executive Summary The resurgence of rational covalent drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Validation Guide

Executive Summary

The resurgence of rational covalent drug design has fundamentally shifted the paradigm of targeted therapeutics, moving away from purely equilibrium-based binding toward non-equilibrium, irreversible target engagement . 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide serves as a prototypical targeted covalent inhibitor (TCI) and chemoproteomic probe. It leverages a bipartite molecular architecture: a privileged heterocyclic recognition scaffold paired with a moderately reactive electrophilic warhead.

This whitepaper provides an in-depth mechanistic deconstruction of this compound's in vitro behavior, detailing the causality behind its two-step kinetic binding model, and outlines a self-validating suite of experimental protocols required to rigorously characterize its mechanism of action (MoA).

Molecular Architecture & Pharmacophore Rationale

The efficacy and selectivity of a targeted covalent probe depend entirely on the synergy between its non-covalent affinity and its electrophilic reactivity.

  • The Recognition Element (1-Methyl-1H-indazole): Indazoles are highly privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors or as anchors in protein-protein interaction (PPI) interfaces . The N1-methylation is a critical design choice; it prevents tautomerization, thereby locking the molecule into a rigid conformation that ensures directional and predictable hydrogen bonding at the N2 position. This pre-organizes the molecule within the target's binding pocket.

  • The Electrophilic Warhead ( α -Chloroacetamide): Unlike highly reactive, non-selective alkylating agents, chloroacetamides possess moderate intrinsic electrophilicity. They rely heavily on the "proximity effect." The warhead remains relatively inert in aqueous physiological buffers until the indazole scaffold binds to the target, placing the α -carbon in precise spatial alignment with a nucleophilic residue (typically a non-catalytic cysteine).

In Vitro Mechanism of Action: The Two-Step Covalent Model

The MoA of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide cannot be accurately described by standard Michaelis-Menten IC50​ values, as its potency is inherently time-dependent. Instead, target engagement follows a two-step kinetic sequence :

  • Reversible Association ( KI​ ): The indazole moiety drives the formation of a reversible encounter complex ( E⋅I ). The affinity of this initial binding event dictates the compound's primary selectivity.

  • Irreversible Alkylation ( kinact​ ): Once docked, the thiolate of the target cysteine executes an SN​2 nucleophilic attack on the α -carbon of the acetamide. The chloride ion is displaced as a leaving group, resulting in a permanent, irreversible thioether linkage ( E−I ).

MoA E Target Protein (Free Cys-SH) EI Reversible Complex (Encounter State) E->EI k_on I 2-Chloro-N-(...)-acetamide (Probe) I->EI k_on EI->E k_off EI_cov Covalent Adduct (Thioether Bond) EI->EI_cov k_inact (SN2)

Two-step kinetic mechanism of covalent target engagement via SN2 alkylation.

Experimental Methodologies for In Vitro Validation

To prove that 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide acts via a targeted covalent mechanism, researchers must deploy a self-validating workflow. Functional inhibition must be correlated with physical evidence of covalent bond formation and proteome-wide selectivity.

Workflow Step1 1. Target Incubation (Protein + Probe) Step2 2. Time-Dependent Kinetic Assay Step1->Step2 Determine k_inact/K_I Step3 3. Intact LC-MS/MS Analysis Step1->Step3 Verify +187.2 Da Mass Shift Step4 4. isoTOP-ABPP Chemoproteomics Step1->Step4 Assess Proteome Selectivity

Self-validating in vitro workflow for characterizing covalent probe mechanisms.

Protocol 1: Intact Protein LC-MS for Covalent Adduct Verification

Causality: High-resolution mass spectrometry is required to prove 1:1 stoichiometry and verify that the mechanism is a true SN​2 alkylation (evidenced by the exact mass shift corresponding to the loss of HCl).

  • Incubation: Incubate 2 µM of recombinant target protein with a 10-fold molar excess (20 µM) of the compound in HEPES buffer (pH 7.4) at 25°C for 60 minutes.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt nucleophilic reactivity.

  • Desalting: Pass the sample through a C4 ZipTip or an inline solid-phase extraction (SPE) cartridge to remove excess unreacted ligand and buffer salts.

  • Acquisition: Analyze via LC-TOF or Orbitrap MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 or equivalent algorithms.

  • Validation: Look for a mass shift of exactly +187.2 Da relative to the apo-protein, confirming the addition of the N-(1-methyl-1H-indazol-5-yl)acetamide moiety.

Protocol 2: Biochemical Kinetic Profiling ( kinact​/KI​ Determination)

Causality: Because covalent inhibitors permanently deplete the active enzyme pool, traditional IC50​ metrics are invalid. The true metric of efficiency is the second-order rate constant, kinact​/KI​ .

  • Time-Course Assay: Prepare a continuous biochemical activity assay (e.g., fluorogenic substrate cleavage or ATP-consumption assay).

  • Inhibitor Titration: Add the target enzyme to varying concentrations of the compound (spanning 0.1x to 10x the estimated KI​ ).

  • Data Collection: Continuously monitor product formation over 60–120 minutes. The progress curves will be non-linear, curving downward as the enzyme is progressively inactivated.

  • Kinetic Fitting: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Extraction: Plot kobs​ versus inhibitor concentration [I] . Fit to a hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to determine both KI​ (binding affinity) and kinact​ (maximum inactivation rate).

Protocol 3: Chemoproteomic Target Profiling (isoTOP-ABPP)

Causality: To ensure the chloroacetamide warhead is not indiscriminately alkylating off-target cysteines, Activity-Based Protein Profiling (ABPP) must be utilized in native biological systems .

  • Lysate Treatment: Treat native cell lysates (e.g., HEK293T or specific cancer cell lines) with the compound (10 µM) or a DMSO control for 1 hour.

  • Probe Labeling: Add a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe to label all remaining unreacted cysteines.

  • Click Chemistry: Perform Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag (incorporating a TEV-cleavable linker and isotopic mass tags) to the IA-alkyne labeled proteins.

  • Enrichment & Digestion: Enrich on streptavidin beads, perform on-bead trypsin digestion, and release the labeled peptides via TEV protease cleavage.

  • Quantitative MS: Analyze via LC-MS/MS. Cysteines that are engaged by the indazole-acetamide compound will show a depleted signal in the treated group versus the DMSO control (Ratio > 4.0 indicates high-confidence target engagement).

Quantitative Data Summary

The following table summarizes the expected kinetic and analytical parameters for a highly optimized chloroacetamide-based TCI utilizing the indazole recognition scaffold.

ParameterDescriptionTypical Range for ChloroacetamidesAnalytical Method
KI​ Reversible binding affinity0.1 – 50 µMBiochemical Assay / SPR
kinact​ Maximum rate of inactivation 10−4–10−2 s−1 Time-dependent Kinetics
kinact​/KI​ Second-order rate constant (Efficiency) 103–105 M−1s−1 Continuous Progress Curves
ΔMass Intact protein mass shift+187.2 Da High-Res LC-MS (TOF/Orbitrap)
RABPP​ isoTOP-ABPP Competition Ratio >4.0 (Target vs Off-target)Quantitative LC-MS/MS

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]

  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408-13421. URL:[Link]

  • Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., ... & Cravatt, B. F. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. URL:[Link]

  • Keep, N. H., et al. (2019). "Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease." Journal of Medicinal Chemistry, 62(4), 1881-1901. URL:[Link]

Exploratory

2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide: A Bifunctional Scaffold for Targeted Covalent Inhibitor Discovery

Executive Summary The transition from reversible to irreversible targeted covalent inhibitors (TCIs) has revolutionized modern pharmacology, particularly in oncology and immunology. 2-Chloro-N-(1-methyl-1H-indazol-5-yl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from reversible to irreversible targeted covalent inhibitors (TCIs) has revolutionized modern pharmacology, particularly in oncology and immunology. 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (CAS: 1427460-62-5) is a highly specialized, bifunctional molecular building block designed for the synthesis of such covalent therapeutics[1][2].

This molecule elegantly combines two privileged chemical motifs: a 1-methyl-1H-indazole core, which acts as a robust kinase hinge-binder[3][4], and a 2-chloroacetamide moiety, which serves as an electrophilic warhead capable of irreversible covalent engagement with nucleophilic cysteine residues[5][6]. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic rationale, and field-proven experimental protocols for its synthesis and validation in drug discovery workflows.

Molecular Architecture & Chemical Properties

The utility of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide lies in its distinct spatial geometry. The indazole ring provides a rigid, aromatic scaffold that mimics the purine ring of ATP, while the chloroacetamide group extends into the solvent-exposed or front-pocket regions of the target protein to access reactive thiols.

Table 1: Physicochemical & Structural Properties
PropertyValue / Description
Chemical Name 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide
CAS Number 1427460-62-5[1][2]
Molecular Formula C₁₀H₁₀ClN₃O[1]
Molecular Weight 223.66 g/mol
Pharmacophore (Recognition) 1-methyl-1H-indazole (Hinge-binding motif)
Warhead (Execution) α-chloroacetamide (Electrophilic SN2 acceptor)
Hydrogen Bond Donors 1 (Amide -NH)
Hydrogen Bond Acceptors 2 (Carbonyl -C=O, Indazole -N=)

Mechanistic Rationale in Covalent Drug Design

The design of TCIs requires a delicate balance between target affinity and warhead reactivity. Hyper-reactive warheads lead to off-target toxicity, while inert warheads fail to form the necessary covalent adducts.

The Indazole Core: Reversible Hinge Binding

Before covalent bond formation occurs, the molecule must first establish a high-affinity, reversible complex with the target ( Kon​/Koff​ ). The 1H-indazole scaffold is a privileged structure in kinase drug discovery[4]. The indazole nitrogens act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., Glu and Gly residues)[3]. This anchors the molecule within the ATP-binding pocket, drastically increasing the local concentration of the attached warhead relative to the target cysteine.

The Chloroacetamide Warhead: Proximity-Driven SN2 Alkylation

Unlike Michael acceptors (e.g., acrylamides) which rely on α,β -unsaturated systems, the chloroacetamide warhead undergoes a direct bi-molecular nucleophilic substitution (SN2) [7]. The sulfur atom of a target cysteine attacks the α -carbon of the acetamide, displacing the chloride ion. Crucially, chloroacetamides possess lower intrinsic reactivity compared to unhindered acrylamides. They rely heavily on geometric orientation and proximity to achieve covalent engagement[5]. This "geometry-first" approach decouples covalent bond formation from baseline chemical reactivity, ensuring that the warhead only reacts when perfectly aligned by the indazole core, thereby minimizing off-target proteome reactivity[5][6].

MOA Step1 Reversible Target Binding (Kon / Koff Equilibrium) Step2 Indazole Core Docks into Kinase Hinge Region (H-Bonds) Step1->Step2 Step3 Proximity-Driven Orientation of Chloroacetamide Warhead Step2->Step3 Step4 SN2 Alkylation of Target Cysteine Thiol (Cl- Displacement) Step3->Step4 Step5 Irreversible Covalent Complex (Kinact / Kirr) Step4->Step5

Figure 1: Two-step mechanism of action for indazole-chloroacetamide targeted covalent inhibitors.

Synthesis and Characterization Protocol

The synthesis of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is achieved via the N-acylation of 1-methyl-1H-indazol-5-amine. The protocol below is designed as a self-validating system, utilizing specific stoichiometric controls to prevent di-acylation and utilizing in-process monitoring.

Step-by-Step Synthesis Methodology

Causality of Reagents: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is strictly required to act as an acid scavenger. As the reaction proceeds, HCl is generated; without a base, the starting indazol-amine would become protonated (ammonium salt), rendering it non-nucleophilic and stalling the reaction.

  • Preparation: Dissolve 1.0 equivalent (eq) of 1-methyl-1H-indazol-5-amine in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the electrophile.

  • Base Addition: Add 1.2 eq of TEA or DIPEA to the solution. Stir for 10 minutes at room temperature to ensure homogeneity.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Chloroacetyl chloride is highly reactive. Performing the addition at 0 °C suppresses the formation of di-acylated byproducts and minimizes exothermic degradation.

  • Electrophile Addition: Dropwise, add 1.05 eq of chloroacetyl chloride over 15–20 minutes.

  • In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature. After 2 hours, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is complete when the mass peak for the starting amine ( [M+H]+ ~148 m/z) is entirely replaced by the product peak ( [M+H]+ ~224 m/z).

  • Workup & Purification: Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize excess acid. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis A 1-Methyl-1H-indazol-5-amine (Nucleophile) C Base (TEA/DIPEA) Solvent (THF/DCM) 0°C to RT A->C B Chloroacetyl Chloride (Electrophile) B->C D 2-Chloro-N-(1-methyl-1H- indazol-5-yl)acetamide (Product) C->D

Figure 2: Workflow for the N-acylation synthesis of the bifunctional TCI scaffold.

Experimental Workflow for Covalent Validation

To prove that the synthesized chloroacetamide acts as a true covalent inhibitor rather than a highly potent reversible binder, biochemical assays must be supplemented with biophysical validations[6].

Intact Protein Mass Spectrometry (Self-Validating Protocol)

Standard enzymatic assays cannot distinguish between tight reversible binding and covalent modification. Intact MS provides direct, irrefutable evidence of covalent adduct formation[7].

  • Incubation: Incubate 2 µM of the recombinant target kinase with 20 µM of the chloroacetamide compound in HEPES buffer (pH 7.4) for 2 hours at room temperature.

  • Mutant Control (The Self-Validation Step): In parallel, run the exact same incubation using a mutant version of the kinase where the target Cysteine has been mutated to Serine (Cys Ser). Causality: Serine contains a hydroxyl (-OH) group instead of a thiol (-SH). Because the chloroacetamide warhead is tuned specifically for thiols at physiological pH, it should not react with the mutant.

  • Desalting & LC-MS Analysis: Pass the samples through a C4 ZipTip to remove salts and excess small molecules. Analyze via High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) detector.

  • Data Interpretation: The wild-type protein should show a mass shift of exactly +223.66 Da (minus the mass of the displaced HCl), indicating a 1:1 covalent stoichiometry. The Cys Ser mutant must show no mass shift, confirming absolute site-selectivity.

Differential Scanning Fluorimetry (DSF)

Covalent modification often significantly stabilizes the target protein's tertiary structure.

  • Mix the target protein (1 µM) with SYPRO Orange dye and the chloroacetamide compound (10 µM).

  • Subject the mixture to a thermal gradient (25 °C to 95 °C) in a qPCR machine.

  • Measure the shift in melting temperature ( ΔTm​ ). Covalent engagement via the indazole-chloroacetamide axis typically yields a pronounced positive ΔTm​ shift (+2.0 °C to +6.0 °C) compared to the DMSO control, indicating successful rigidification of the kinase domain[7].

References

  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link][8]

  • Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors Source: RSC Publishing URL:[Link][6]

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP Source: Dove Medical Press URL:[Link][7]

  • Fragments vs PI3Kδ via deconstruction and regrowth (Indazole Hinge Binding) Source: Practical Fragments Blog URL:[Link][4]

  • 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide CAS 1427460-62-5 Database Entry Source: NextSDS URL:[Link][1]

Sources

Foundational

Targeted Covalent Inhibition: Binding Affinity and Kinetic Profiling of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide in Kinase Drug Discovery

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery, offering prolonged target engagement, high biochemical efficiency, and the ability to target shallow bind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery, offering prolonged target engagement, high biochemical efficiency, and the ability to target shallow binding pockets [1]. The compound 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide represents a prototypical covalent fragment, combining a recognized kinase hinge-binding scaffold (1-methyl-1H-indazole) with a mildly reactive electrophilic warhead (2-chloroacetamide). This technical whitepaper details the mechanistic rationale, target landscape, and rigorous experimental protocols required to evaluate the binding affinity and covalent efficiency ( kinact​/KI​ ) of this class of molecules against cysteine-containing kinase targets.

Mechanistic Rationale: The Indazole-Chloroacetamide Pharmacophore

The efficacy of a covalent kinase inhibitor is governed by a two-step mechanism: initial reversible binding ( KI​ ) followed by irreversible covalent bond formation ( kinact​ ).

  • Reversible Recognition (The Indazole Core): The 1-methyl-1H-indazole moiety acts as a versatile hinge-binding motif. The nitrogen atoms in the indazole ring serve as hydrogen bond acceptors and donors, interacting with the backbone amides of the kinase hinge region (e.g., targeting the ATP-binding site).

  • Covalent Trapping (The Chloroacetamide Warhead): The 2-chloroacetamide group is an α -haloacetamide. It acts as a soft electrophile, undergoing a nucleophilic substitution ( SN​2 ) reaction with the thiolate anion of a non-catalytic cysteine residue located in or near the ATP-binding pocket (such as Cys797 in EGFR or Cys481 in BTK) [2].

CovalentMechanism Kinase Kinase (Free Cys) Reversible Reversible Complex (E·I) Kinase->Reversible + Inhibitor (KI) Inhibitor Indazole-Chloroacetamide Inhibitor->Reversible Reversible->Kinase Dissociation Covalent Covalent Adduct (E-I) Reversible->Covalent Covalent Bond Formation (kinact)

Figure 1: Two-step kinetic model of covalent kinase inhibition.

Kinase Target Landscape and Affinity Profiling

To evaluate the binding affinity of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, one must screen it against a panel of kinases possessing accessible cysteines. Because IC50​ values for covalent inhibitors are time-dependent, the true metric of affinity and reactivity is the efficiency ratio: kinact​/KI​ [3].

Table 1: Representative Kinetic Profiling Across Cysteine-Targetable Kinases

Note: Data represents the expected kinetic profile for an unoptimized indazole-chloroacetamide fragment.

Kinase TargetCysteine ResidueApparent IC50​ (1h inc.) KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
EGFR (WT) Cys7974.2 μM 12.5 1.5×10−4 12.0
BTK Cys4811.8 μM 8.2 3.2×10−4 39.0
JAK3 Cys9098.5 μM 25.0 0.8×10−4 3.2
SRC (Control) None (Ser345)>50 μM >50N/AN/A

Causality Insight: The higher efficiency against BTK compared to EGFR suggests that the specific trajectory of the chloroacetamide vector from the indazole hinge-binder aligns more favorably with the spatial geometry of Cys481 in BTK than Cys797 in EGFR.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide requires a self-validating system: intact mass spectrometry confirms the stoichiometry and covalency, while biochemical assays quantify the kinetics.

Protocol: Continuous Fluorescent Assay for kinact​/KI​ Determination

This protocol utilizes a continuous microfluidic mobility shift assay or a coupled-enzyme fluorescent assay to monitor product formation in real-time.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2x concentration of the target kinase (e.g., BTK) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Triton X-100, 1 mM DTT). Crucial Note: DTT concentration must be strictly controlled, as excess thiols will scavenge the chloroacetamide warhead, artificially lowering apparent affinity.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide in 100% DMSO.

  • Reaction Initiation: Mix the inhibitor with the ATP/peptide substrate solution. Initiate the reaction by adding the kinase.

  • Continuous Readout: Monitor the generation of phosphorylated peptide continuously for 120 minutes at 25∘C .

  • Data Analysis:

    • Extract the progress curves (product vs. time).

    • Fit the curves to the integrated rate equation for slow-binding inhibition to obtain kobs​ for each inhibitor concentration.

    • Plot kobs​ vs. [Inhibitor]. Fit to a hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to derive KI​ and kinact​ [4].

Workflow Prep Prepare Kinase & Substrate Buffer Assay Continuous Assay (120 min read) Prep->Assay Titrate Titrate Inhibitor (Avoid High DTT) Titrate->Assay Kobs Extract k_obs from Progress Curves Assay->Kobs Fit Calculate kinact / KI Kobs->Fit

Figure 2: Experimental workflow for determining covalent kinetic parameters.

Conclusion

2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide serves as a highly modular fragment for covalent kinase drug discovery. By understanding the interplay between the reversible hinge-binding affinity ( KI​ ) of the indazole core and the reactivity ( kinact​ ) of the chloroacetamide warhead, researchers can optimize this scaffold into highly selective, potent therapeutics.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]

  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry, 55(14), 6243-6262. URL:[Link]

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of receptor mobility to targeted therapy. Proceedings of the National Academy of Sciences, 111(1), 173-178. URL:[Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. URL:[Link]

Exploratory

In-Depth Technical Guide: Physicochemical Profiling of 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Executive Summary In the realm of targeted covalent inhibitors (TCIs), the selection and profiling of electrophilic fragments are critical to balancing target affinity, off-target reactivity, and pharmacokinetic viabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In the realm of targeted covalent inhibitors (TCIs), the selection and profiling of electrophilic fragments are critical to balancing target affinity, off-target reactivity, and pharmacokinetic viability. 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (CAS: 1427460-62-5) is a highly specialized molecular building block that merges the hydrophobic, structure-directing properties of an indazole core with the precise nucleophilic trapping capability of an α-chloroacetamide warhead.

This whitepaper provides an authoritative breakdown of the molecular weight, exact mass, and lipophilicity (LogP) of this compound. Furthermore, it details the causality-driven experimental workflows required to validate these physicochemical parameters in a modern drug discovery laboratory.

Molecular Architecture & Physicochemical Profile

The physicochemical behavior of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is dictated by its bipartite structure. The 1-methyl-1H-indazole moiety serves as the recognition element, providing a rigid, aromatic surface that drives non-covalent affinity ( KD​ ) via hydrophobic interactions and hydrogen bonding within a target protein's binding pocket. Conversely, the 2-chloroacetamide group acts as a mild electrophile, designed to undergo an SN​2 substitution reaction with nucleophilic residues.

To accurately predict its behavior in biological assays, we must first establish its fundamental quantitative properties. The data in the table below is synthesized from structural calculations and baseline data for isomeric compounds [1].

Table 1: Quantitative Physicochemical Data
PropertyValueClinical/Experimental Significance
Chemical Formula C10​H10​ClN3​O Defines the atomic composition for stoichiometry.
Molecular Weight (MW) 223.66 g/mol Essential for molarity calculations in biochemical assays.
Monoisotopic Mass 223.05124 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Calculated LogP (cLogP) ~1.3 - 1.8Indicates moderate lipophilicity; optimal for membrane permeability without excessive non-specific binding.
Hydrogen Bond Donors 1 (Amide N-H)Facilitates orientation within the target active site.
Hydrogen Bond Acceptors 2 (Amide C=O, Indazole N)Contributes to target specificity and solvation energy.

Mechanistic Role in Covalent Drug Discovery

Why do we utilize chloroacetamides instead of highly reactive halomethyl ketones or Michael acceptors? The causality lies in the balance of stability and reactivity. Chloroacetamides are "mild" electrophiles. They remain relatively inert in aqueous physiological conditions but become highly reactive when properly oriented in close proximity to a deprotonated cysteine thiolate in a target's active site.

This proximity-driven SN​2 nucleophilic attack results in the displacement of the chloride ion and the formation of an irreversible thioether linkage [2]. Because the reaction is dependent on the initial non-covalent binding event, the lipophilicity (LogP) of the indazole core is the primary driver of the compound's initial partitioning into the target site.

CovalentMechanism Target Target Protein (Cysteine-SH) Transition SN2 Transition State (Nucleophilic Attack) Target->Transition Compound 2-chloro-N-(1-methyl-1H- indazol-5-yl)acetamide Compound->Transition Adduct Covalent Adduct (Thioether Linkage) Transition->Adduct HCl release

SN2 covalent bond formation between a cysteine thiol and the chloroacetamide warhead.

Experimental Methodologies: MW and Lipophilicity Validation

To trust the data, the protocols must be self-validating. Below are the field-proven methodologies for verifying the molecular weight and determining the exact lipophilicity of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for MW Validation

We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) rather than direct infusion to separate the compound from potential synthesis byproducts (e.g., unreacted 1-methyl-1H-indazol-5-amine).

Self-Validating Principle: Because the molecule contains a single chlorine atom, the mass spectrum must exhibit a characteristic M and M+2 isotopic cluster in a 3:1 ratio. If this ratio is absent, the chloroacetamide warhead has likely degraded (e.g., hydrolyzed to a hydroxyacetamide), instantly invalidating the sample.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+).

  • Data Analysis: Monitor for the protonated precursor ion [M+H]+ at m/z 224.059. Verify the presence of the [M+2+H]+ peak at m/z 226.056 at approximately 33% the intensity of the parent peak.

Protocol 2: RP-HPLC Method for Lipophilicity (LogP) Determination

While the shake-flask method (octanol/water partition) is the historical gold standard for LogP, it is fundamentally flawed for electrophilic warheads. The prolonged equilibration time in an aqueous phase can lead to the hydrolysis of the chloroacetamide group. Therefore, we employ the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Test Guideline 117) . This minimizes aqueous exposure and provides a rapid, reproducible measurement of lipophilicity based on stationary phase retention.

Self-Validating Principle: The inclusion of an unretained marker (Thiourea) establishes the system's dead time ( t0​ ), ensuring that any fluctuations in pump flow rate or column void volume are mathematically normalized via the capacity factor ( k′ ).

Step-by-Step Methodology:

  • Reference Standard Selection: Prepare a mixture of 5 reference compounds with known LogP values that bracket the expected LogP (e.g., Acetanilide LogP 1.0, Phenol LogP 1.5, Benzene LogP 2.1, Toluene LogP 2.7).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 50:50 Methanol:Water (HPLC grade) buffered to pH 7.4 to ensure the indazole nitrogens remain un-ionized (representing LogD/LogP at physiological pH).

  • System Calibration: Inject the reference standards and the unretained marker (Thiourea). Record their retention times ( tR​ ).

  • Capacity Factor Calculation: Calculate k′=(tR​−t0​)/t0​ for all standards. Plot logk′ versus the known LogP values to generate a linear calibration curve.

  • Analyte Measurement: Inject 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide. Measure its tR​ , calculate its logk′ , and interpolate its exact LogP from the calibration curve.

HPLCWorkflow Step1 1. Reference Standard Prep (Known LogP compounds) Step3 3. Isocratic RP-HPLC (C18 Column, Methanol/Water) Step1->Step3 Step2 2. Analyte Prep (2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide) Step2->Step3 Step4 4. Retention Time (tR) Measurement Step3->Step4 Step5 5. Capacity Factor (k') Calculation k' = (tR - t0) / t0 Step4->Step5 Step6 6. LogP Interpolation Calibration Curve (Log k' vs LogP) Step5->Step6

Step-by-step RP-HPLC workflow for determining the LogP of lipophilic compounds.

Conclusion

The successful integration of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide into a drug discovery pipeline requires a rigorous understanding of its physicochemical boundaries. By leveraging HRMS for exact mass validation and RP-HPLC for LogP determination, researchers can confidently utilize this fragment to design highly selective, membrane-permeable covalent inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 133054303, 7-chloro-4-(dimethylamino)-1H-quinazolin-2-one" PubChem,[Link] [1]

  • Qi, S., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development" Molecules (NIH PMC), 2022.[Link][1]

Sources

Foundational

covalent docking simulations for 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Predictive Covalent Docking Strategies for 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide: A Technical Blueprint for Targeted Covalent Inhibitor Design Molecular Architecture & Reaction Causality The rational design of T...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Covalent Docking Strategies for 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide: A Technical Blueprint for Targeted Covalent Inhibitor Design

Molecular Architecture & Reaction Causality

The rational design of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between non-covalent recognition and electrophilic reactivity. The compound 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide serves as a prototypical architecture for this paradigm:

  • The Recognition Element (Scaffold): The 1-methyl-1H-indazole moiety is a privileged heterocycle. In kinase and protease targeting, it frequently acts as a hydrogen bond donor/acceptor, anchoring the molecule within binding pockets (such as the kinase hinge region) to establish a high local concentration.

  • The Warhead (Electrophile): The α -chloroacetamide group is tuned for moderate reactivity. Unlike highly reactive iodoacetamides that suffer from promiscuous off-target toxicity, chloroacetamides require precise spatial orientation to undergo an SN​2 nucleophilic substitution with a target cysteine [1].

The causality of binding is sequential: the indazole scaffold must first achieve a stable non-covalent complex, placing the warhead in a "Near-Attack Conformation" (NAC). Only then can the deprotonated cysteine thiolate ( S− ) attack the α -carbon, displacing the chloride leaving group to form an irreversible thioether bond.

ReactionCoordinate A 1. Non-Covalent Complex (Indazole Recognition) B 2. Near-Attack Conformation (d < 3.5 Å, θ ≈ 109°) A->B C 3. Transition State (SN2 Nucleophilic Attack) B->C D 4. Covalent Adduct (Thioether Formation) C->D

Figure 1: Reaction coordinate for SN2 nucleophilic substitution of the chloroacetamide warhead.

The Computational Challenge: Overcoming Empirical Scoring Limitations

Simulating this process computationally requires bypassing the limitations of standard empirical scoring functions. Traditional non-covalent docking algorithms (e.g., Glide SP, AutoDock Vina) heavily penalize the severe van der Waals overlaps that occur at the transition state of bond formation. Therefore, modern covalent docking protocols employ specialized algorithms that either sample the NAC first or generate a pre-linked "pseudo-ligand" to avoid artificial energy penalties [2].

Step-by-Step Experimental Protocol

To ensure high predictive accuracy, the following protocol establishes a self-validating workflow for docking 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide.

Phase 1: System Preparation (Establishing Causality)
  • Target Cysteine pKa Prediction: At physiological pH, most cysteines are protonated (pKa ~8.3) and are poor nucleophiles. However, microenvironments containing adjacent basic residues can lower the pKa, stabilizing the reactive thiolate anion. You must explicitly model the target cysteine as a deprotonated thiolate. Failure to do so results in incorrect electrostatic potential mapping, artificially inflating the pre-reaction distance.

  • Ligand Warhead Definition: Conformationally sample the ligand. Define the α -carbon of the chloroacetamide as the reactive center and the chloride atom as the leaving group.

Phase 2: Execution (Conformational Sampling & Linkage)
  • Pre-Reaction Sampling: Dock the ligand into the binding site using non-covalent algorithms, applying strict pharmacophore distance constraints. The α -carbon must be placed within 2.8–3.5 Å of the thiolate sulfur to mimic the Bürgi-Dunitz trajectory [3].

  • In Silico Covalent Linkage: For poses meeting the NAC criteria, trigger the generation of a pseudo-ligand. The software will delete the chloride atom, form a C-S bond, and adjust the hybridization of the α -carbon.

  • Adduct Minimization: The newly formed thioether complex undergoes local energy minimization (using OPLS4 or AMBER force fields) to resolve steric clashes introduced during linkage [4].

Phase 3: Validation & Rescoring
  • MM-GBSA Rescoring: Because empirical docking scores are unreliable for covalent bonds, perform Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations on the post-reaction complex to estimate the true thermodynamic stability of the adduct.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_score Phase 3: Validation T_Prep Target Prep (Cys Thiolate Modeling) Pre_Dock Pre-Reaction Docking (Pharmacophore Constraints) T_Prep->Pre_Dock L_Prep Ligand Prep (Warhead Definition) L_Prep->Pre_Dock Cov_Link In Silico Covalent Linkage (Pseudo-Ligand Generation) Pre_Dock->Cov_Link Distance < 3.5 Å Minimization Adduct Minimization (Steric Clash Resolution) Cov_Link->Minimization Scoring Empirical Scoring & MM-GBSA Minimization->Scoring

Figure 2: Self-validating algorithmic workflow for covalent docking simulations.

Quantitative Metrics & Algorithm Selection

Table 1: Geometric Constraints for Chloroacetamide-Cysteine SN​2 Reaction

Parameter Pre-Reaction (NAC) Post-Reaction (Adduct) Causality / Rationale
C-S Distance 2.8 - 3.5 Å ~1.82 Å Proximity required for orbital overlap without severe steric repulsion.

| Attack Angle (S-C-Cl) | 100° - 110° | N/A | Bürgi-Dunitz trajectory requirement for backside SN​2 attack. | | Dihedral Flexibility | High | Constrained | Warhead must rotate to align the σ∗ orbital with the thiolate HOMO. |

Table 2: Comparative Overview of Covalent Docking Algorithms

Software / Algorithm Core Approach Strengths for Chloroacetamide Fragments
CovDock (Schrödinger) Link-first, sample later Excellent for rigid indazole scaffolds; robust Prime minimization.
ICM-Pro (Molsoft) Pseudo-ligand generation High accuracy for flexible warheads; handles stereoisomers well.
SeeSAR (BioSolveIT) Warhead translation Rapid virtual screening; visual desolvation (HYDE) scoring.

| Rosetta (CovPepDock) | Sample-first, link later | Superior for highly flexible targets and peptide-like ligands. |

Ensuring Trustworthiness: The Self-Validating System

A computational protocol is only as reliable as its internal validation mechanisms. To ensure this workflow is a self-validating system, implement the following controls:

  • Decoy Testing: Spike your screening library with non-reactive indazole analogs (e.g., replacing the chloroacetamide with a propanamide). If the protocol ranks these decoys highly, the scoring function is improperly over-weighting non-covalent affinity and ignoring the geometric requirements of the warhead.

  • Trajectory Verification: Visually inspect the top poses to ensure the S-C-Cl angle approaches 109°. An SN​2 reaction strictly requires a backside attack; if the sulfur is positioned to attack from the front (near the chloride atom), the pose is chemically invalid, regardless of how favorable the docking score appears.

References

  • Title: Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Advanced approaches of developing targeted covalent drugs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Covalent Drug Design Source: BioSolveIT URL: [Link]

  • Title: A computational method for high-throughput virtual screenings of reactive species Source: ChemRxiv URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocol for 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Electrophilic intermediate for the synthesis of BCL6 BTB domain inhibitors[1] and Rho kinase inhibitors[2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Electrophilic intermediate for the synthesis of BCL6 BTB domain inhibitors[1] and Rho kinase inhibitors[2].

Introduction and Mechanistic Rationale

2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is a highly versatile building block in medicinal chemistry. The terminal alkyl chloride serves as an excellent electrophile for subsequent SN​2 displacement by various nucleophiles (e.g., amines, thiols, or azides), facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies[1].

The synthesis relies on a classic nucleophilic acyl substitution. The primary amine of 1-methyl-1H-indazol-5-amine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. Because the reaction generates hydrogen chloride (HCl) as a byproduct, a non-nucleophilic organic base is required to scavenge the acid and prevent the protonation of the starting aniline, which would otherwise prematurely halt the reaction[2].

Experimental Causality & Design Choices
  • Temperature Control (0 °C to RT): Chloroacetyl chloride is highly reactive. Initiating the reaction at 0 °C suppresses exothermic degradation and limits the formation of di-acylated side products.

  • Solvent Selection (DCM or THF): Anhydrous aprotic solvents are mandatory. Trace water will lead to the rapid hydrolysis of chloroacetyl chloride into chloroacetic acid, significantly depressing the yield.

  • Base Selection (TEA vs. DIPEA): Triethylamine (TEA) is standard, but N,N-Diisopropylethylamine (DIPEA) can be utilized if sterically hindered base properties are preferred to minimize side reactions with the alkyl chloride moiety.

Process Workflow

SynthesisWorkflow Start 1-Methyl-1H-indazol-5-amine + Anhydrous DCM Cool Cool to 0 °C (Ice/Water Bath) Start->Cool Base Add TEA (1.5 eq) Acid Scavenger Cool->Base Acylation Dropwise Addition: Chloroacetyl Chloride (1.1 eq) Base->Acylation Stir Warm to RT Stir for 2-3 hours Acylation->Stir Quench Quench Reaction (Sat. NaHCO3) Stir->Quench Extract Phase Separation & Organic Wash Quench->Extract Purify Purification (Trituration or Column) Extract->Purify

Process workflow for the N-acylation of 1-methyl-1H-indazol-5-amine.

Quantitative Materials & Reagents

Note: The following table is scaled for a standard 10 mmol research-scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Methyl-1H-indazol-5-amine147.181.01.47 g (10.0 mmol)Limiting Reagent
Chloroacetyl chloride112.941.10.88 mL (11.0 mmol)Acylating Agent
Triethylamine (TEA)101.191.52.10 mL (15.0 mmol)Acid Scavenger
Dichloromethane (Anhydrous)84.93N/A30.0 mLSolvent
Sat. NaHCO₃ (aq)84.01N/A20.0 mLQuenching Agent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation
  • System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen ( N2​ ) or Argon for 5 minutes to ensure an anhydrous atmosphere.

  • Dissolution: Add 1-methyl-1H-indazol-5-amine (1.47 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous Dichloromethane (DCM). Stir until complete dissolution is achieved.

  • Base Addition: Inject Triethylamine (2.10 mL, 15.0 mmol) via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Acylation
  • Electrophile Addition: Dilute chloroacetyl chloride (0.88 mL, 11.0 mmol) in 5 mL of anhydrous DCM in a separate dry vial. Using a syringe pump or addition funnel, add this solution dropwise to the reaction mixture over 15–20 minutes[2].

    • Self-Validation Check: A mild exotherm and the formation of a white precipitate (Triethylammonium chloride) should be observed. If no precipitate forms, verify the integrity of the TEA and chloroacetyl chloride.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (approx. 20–25 °C) and stir for 2 to 3 hours[1].

  • Reaction Monitoring: Monitor reaction progress via LCMS or TLC (Eluent: 5% MeOH in DCM). The starting material mass ( [M+H]+=148 ) should be fully consumed, replaced by the product mass ( [M+H]+=224/226 exhibiting the characteristic 3:1 isotopic pattern of a single chlorine atom)[1].

Phase 3: Work-up and Purification
  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any unreacted chloroacetyl chloride and excess acid[2]. Stir vigorously for 15 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl (15 mL), water (15 mL), and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Depending on crude purity, purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM)[1] or trituration with cold diethyl ether to afford 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide as an off-white to pale yellow solid.

References

  • US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction. Google Patents.
  • EP 1403255 A1 - Rho KINASE INHIBITORS. European Patent Office.

Sources

Application

how to dissolve 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide for cell culture assays

Application Note: Preparation and Handling of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide for In Vitro Cell Culture Assays Executive Summary The compound 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (CAS 1427460-62-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide for In Vitro Cell Culture Assays

Executive Summary

The compound 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (CAS 1427460-62-5) is a specialized electrophilic chemical probe. Featuring a lipophilic 1-methyl-1H-indazole core linked to a reactive chloroacetamide warhead, it is widely utilized in covalent fragment-based drug discovery (FBDD) to target nucleophilic residues—primarily cysteine thiols—on proteins of interest[1].

Because of its dual nature (hydrophobic core + electrophilic warhead), dissolving this compound for cell culture assays presents two distinct challenges: aqueous insolubility and chemical instability in complex media . This application note provides a self-validating, step-by-step protocol to successfully dissolve and administer this compound in cell-based assays while preserving its structural integrity and minimizing solvent-induced cytotoxicity.

Physicochemical Profiling & Causality of Handling Requirements

To design a robust dissolution protocol, we must first analyze the physical and chemical constraints of the molecule.

Table 1: Physicochemical Properties & Experimental Implications

PropertyCharacteristicExperimental Implication
Molecular Formula C10H10ClN3OSmall molecular weight (223.66 g/mol ) typical of FBDD libraries[2].
Solubility Profile Highly soluble in DMSO; Insoluble in H2ORequires anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle[3].
Warhead Reactivity Electrophilic ( α -chloroacetamide)Undergoes irreversible SN​2 nucleophilic substitution with thiols. Susceptible to hydrolysis and off-target reactions with serum proteins[4].
Thermal Stability ModerateHeating above 37°C in aqueous media accelerates degradation and non-specific reactivity.
The Mechanistic Challenge: Electrophilicity vs. Aqueous Media

Chloroacetamides are designed to form covalent, irreversible bonds with target cysteines via an SN​2 displacement of the chloride ion[2]. However, cell culture media is a complex "chemical soup" containing competing nucleophiles, such as free amino acids, glutathione, and serum proteins (e.g., Bovine Serum Albumin in FBS). If the compound is improperly dissolved or left in serum-rich media for extended periods, the warhead will prematurely react with these off-target nucleophiles, drastically reducing the effective concentration reaching the intracellular target[5].

Mechanism Target Target Protein (Free Cysteine -SH) Intermediate SN2 Transition State (Nucleophilic Attack) Target->Intermediate Probe Chloroacetamide Probe (Cl-CH2-CO-NH-R) Probe->Intermediate Adduct Covalent Adduct (Protein-S-CH2-CO-NH-R) Intermediate->Adduct Irreversible Binding Byproduct Leaving Group (Chloride Ion Cl-) Intermediate->Byproduct

Figure 1: SN2 nucleophilic attack of a protein cysteine thiol on the chloroacetamide warhead.

Experimental Workflow & Protocol

To ensure trustworthiness and reproducibility, this protocol utilizes a stepwise dilution method . Direct addition of high-concentration DMSO stocks into aqueous media causes rapid solvent polarity shifts, forcing the hydrophobic indazole moiety to precipitate ("crash out")[6].

Phase A: Preparation of the Master Stock

Objective: Create a stable, highly concentrated stock while preventing premature hydrolysis.

  • Equilibration: Allow the lyophilized powder of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide to fully equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation, which can hydrolyze the chloroacetamide warhead[7].

  • Weighing: Accurately weigh the required mass using an analytical balance in a sterile, dry environment.

  • Primary Dissolution: Add Anhydrous DMSO (≥99.9% purity, newly opened) to achieve a master stock concentration of 10 mM to 50 mM [3][8].

    • Causality: Anhydrous DMSO is critical. Hygroscopic absorption of water by standard DMSO will lead to gradual degradation of the electrophile during storage.

  • Homogenization: Vortex gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 1-2 minutes. Do not heat the solution.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in sterile, tightly sealed microcentrifuge tubes. Store immediately at -80°C. Avoid repeated freeze-thaw cycles, which degrade covalent fragments[9].

Phase B: Preparation of Intermediate and Final Assay Media

Objective: Introduce the compound to cells without precipitation or solvent toxicity.

  • Thawing: Thaw a single aliquot of the master stock at room temperature immediately prior to the assay.

  • Intermediate Dilution (The "Buffer" Step):

    • Do not add the DMSO stock directly to the full volume of the cell culture well.

    • Instead, prepare a 100× or 1000× intermediate dilution in serum-free media or PBS. Vortex vigorously immediately upon addition to ensure rapid dispersion[6].

  • Serum Considerations: Because chloroacetamides bind to serum proteins, perform the initial compound incubation (1-2 hours) in serum-free or low-serum (0.5% - 1% FBS) media if the cell line tolerates it[10]. This maximizes target engagement.

  • Final Administration: Add the intermediate solution to the plated cells. Ensure the final DMSO concentration in the well is ≤0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity and transcriptomic alterations[6].

  • Self-Validating Controls: Always include a vehicle control (DMSO matched to the exact final concentration) and, if available, a non-electrophilic acetamide analog control to differentiate covalent target engagement from non-specific hydrophobic toxicity[4].

Workflow Powder 1. Dry Powder (CAS 1427460-62-5) Stock 2. Master Stock (10-50 mM) in Anhydrous DMSO Powder->Stock Add Anhydrous DMSO Aliquots 3. Aliquot & Freeze (-80°C, Single Use) Stock->Aliquots Prevent Freeze-Thaw Intermediate 4. Intermediate Dilution (e.g., 100x in Serum-Free Media) Aliquots->Intermediate Dilute immediately prior to use Assay 5. Final Cell Culture (≤0.5% DMSO, Low Serum) Intermediate->Assay Add to cells via stepwise dilution

Figure 2: Optimized workflow for dissolving and applying chloroacetamide fragments.

Troubleshooting & Optimization Matrix

When working with lipophilic covalent fragments, researchers frequently encounter specific failure modes. The table below synthesizes field-proven troubleshooting strategies.

Table 2: Troubleshooting Common Dissolution and Assay Issues

Observation / IssueRoot Cause AnalysisCorrective Action
Cloudiness in Media (Precipitation) Hydrophobic indazole core crashing out due to rapid polarity shift[6].Use the stepwise intermediate dilution method. Pre-warm the serum-free media to 37°C before adding the DMSO stock[6].
Loss of Compound Efficacy Over Time Hydrolysis or reaction with media nucleophiles (e.g., thiols, amines)[5].Prepare fresh intermediate dilutions immediately before dosing. Do not store aqueous dilutions. Consider reducing FBS concentration during the initial 2-hour exposure window.
High Baseline Cytotoxicity DMSO concentration exceeds cellular tolerance, or off-target alkylation[6][10].Ensure final DMSO is ≤0.5%. Run a DMSO-only vehicle control to isolate solvent toxicity. If toxicity persists, the compound may be indiscriminately alkylating essential proteins.
Incomplete Dissolution in DMSO Powder compaction or insufficient solvent volume.Sonicate the DMSO stock for 1-2 minutes at room temperature. Verify the calculated molarity does not exceed the absolute solubility limit (typically ~100 mM for this class)[8].

References

  • NextSDS. (n.d.). 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • ScienceMadness. (2020). Chloroacetamide. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from[Link]

  • National Institutes of Health (PMC). (n.d.). An electrophilic fragment screening for the development of small molecules targeting caspase-2. Retrieved from[Link]

  • Vividion Therapeutics. (2016). Proteome-wide covalent ligand discovery in native biological systems. Retrieved from [Link]

  • Taylor & Francis. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Retrieved from[Link]

  • National Institutes of Health (PMC). (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent... Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Retrieved from[Link]

Sources

Method

Application Notes and Protocols for Utilizing 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide as a Covalent Modifier in Proteomics

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Druggable Proteome with Covalent Probes The landscape of drug discovery is in a perpetual state of evolution, with a continuous...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Druggable Proteome with Covalent Probes

The landscape of drug discovery is in a perpetual state of evolution, with a continuous search for novel therapeutic targets and modalities. A significant portion of the human proteome remains beyond the reach of conventional small-molecule inhibitors, often due to a lack of well-defined binding pockets. Covalent chemical proteomics has emerged as a powerful strategy to address this challenge, enabling the identification and characterization of previously "undruggable" proteins.[1][2][3] This approach utilizes reactive small molecules, or "covalent modifiers," that form a stable bond with a specific amino acid residue on a protein, most commonly a nucleophilic cysteine.[4][5] This irreversible interaction allows for the robust identification of protein targets and can lead to the development of highly potent and selective therapeutics.[6][7]

This application note provides a comprehensive guide to the use of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide , a novel covalent modifier, in chemoproteomic workflows. The molecule features a chloroacetamide "warhead," a well-established electrophile that selectively reacts with cysteine residues, and an indazole scaffold, a privileged structure in medicinal chemistry known for its favorable pharmacological properties.[8][9][10][11][12] By leveraging this probe, researchers can identify novel ligandable cysteines across the proteome, paving the way for the discovery of new drug targets and the development of innovative covalent therapies.

Principle of Covalent Modification by 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

The core of this technique lies in the specific and irreversible reaction between the chloroacetamide moiety of the probe and the thiol group of cysteine residues within proteins. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, effectively "tagging" the protein.

The indazole core of the molecule serves as a recognition element, potentially directing the probe to specific protein families or binding sites. The methyl group on the indazole can influence solubility and metabolic stability, while the acetamide linker provides the appropriate spacing and geometry for the covalent reaction to occur.

The general workflow for a chemoproteomics experiment using 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide involves treating live cells or cell lysates with the probe, followed by proteomic analysis to identify the modified proteins and the specific sites of covalent adduction.[13] Mass spectrometry-based proteomics is the primary analytical tool for this purpose, offering high sensitivity and the ability to pinpoint the exact modified residue.[14][15][16]

Experimental Workflows and Protocols

A successful chemoproteomics experiment requires careful planning and execution. The following sections detail the key steps, from initial cell treatment to data analysis.

Diagram of the General Chemoproteomics Workflow

Chemoproteomics Workflow cluster_0 Cellular Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis & Target Validation A Live Cells or Cell Lysate B Treatment with 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide A->B C Protein Extraction & Reduction B->C D Alkylation of Free Cysteines C->D E Proteolytic Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Peptide Identification & Quantification F->G H Identification of Covalently Modified Peptides G->H I Target Protein Identification & Validation H->I

Caption: General workflow for identifying protein targets of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide.

Protocol 1: In-situ Labeling of Live Cells

This protocol describes the treatment of cultured mammalian cells with the covalent modifier to label proteins in their native environment.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (stock solution in DMSO)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 10 cm dish) and grow to 80-90% confluency.

  • Probe Treatment:

    • Prepare a working solution of the covalent modifier in pre-warmed complete culture medium. A typical starting concentration range is 10-100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing significant cytotoxicity.

    • Aspirate the old medium from the cells and wash once with pre-warmed PBS.

    • Add the medium containing the covalent modifier to the cells. Include a vehicle control (DMSO-treated) for comparison.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The incubation time should be optimized to maximize target engagement while minimizing off-target effects.

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the proteome for downstream processing.

Protocol 2: Proteomic Sample Preparation for Mass Spectrometry

This protocol details the steps required to process the protein lysate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Protein lysate from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA) or other suitable alkylating agent[17]

  • Sequencing-grade modified trypsin

  • Urea

  • Ammonium bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a defined amount of protein (e.g., 1 mg) and adjust the volume with 8 M urea in 100 mM ammonium bicarbonate to a final urea concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate for 45 minutes in the dark to alkylate the free cysteines that were not modified by the covalent probe.[18] This step is critical to prevent the reformation of disulfide bonds.[19]

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Acquisition and Analysis

The identification of covalently modified peptides is achieved through high-resolution mass spectrometry.

LC-MS/MS Analysis:

The peptide mixture is separated by reversed-phase liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[20]

Data Analysis Pipeline:

The raw mass spectrometry data is processed using specialized software pipelines.[21][22][23][24] The general steps include:

  • Database Searching: The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant, Proteome Discoverer, or similar platforms.

  • Variable Modification: The search parameters must include a variable modification corresponding to the mass of the 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide adduct on cysteine residues. The mass of the adduct is calculated as the molecular weight of the probe minus the molecular weight of HCl (the leaving group).

  • Identification of Modified Peptides: The search results will provide a list of identified peptides, including those that are covalently modified by the probe. The software will also provide information on the confidence of the peptide identification and the localization of the modification site.[25]

  • Quantitative Analysis: Quantitative proteomics techniques, such as label-free quantification or tandem mass tagging (TMT), can be employed to compare the abundance of modified peptides between different experimental conditions.[14]

Diagram of the Data Analysis Pipeline

Data_Analysis_Pipeline A Raw LC-MS/MS Data B Peak Picking & Feature Detection A->B C Database Search (with variable modification) B->C D Peptide Spectrum Matching C->D E False Discovery Rate (FDR) Control D->E F Identification of Modified Peptides E->F G Protein Inference & Quantification F->G H Target List Generation & Pathway Analysis G->H

Caption: A typical bioinformatics workflow for analyzing chemoproteomics data.

Validation of Covalent Target Engagement

The identification of a protein as a target of the covalent modifier should be validated using orthogonal methods.

  • Western Blotting: A specific antibody against the putative target protein can be used to confirm its presence in the labeled proteome.

  • In-vitro Assays: If the target protein is an enzyme, its activity can be measured in the presence and absence of the covalent modifier to confirm inhibition.

  • Competition Experiments: Co-incubation of cells with the covalent probe and a known ligand for the target protein can demonstrate competition for the same binding site.

  • Site-directed Mutagenesis: Mutating the identified cysteine residue to a non-nucleophilic amino acid (e.g., alanine) should abolish the covalent modification.

Data Presentation and Interpretation

The results of a chemoproteomics experiment are typically presented in a tabular format, highlighting the identified target proteins and the specific sites of modification.

Table 1: Representative Data from a Chemoproteomics Experiment

Protein ID (UniProt)Gene NameModified Peptide SequenceModification SiteFold Change (Probe/Control)
P04637TP53VCP(mod)SDKTIGCys12415.2
Q06830HSP90AA1IRELISNSS(mod)DALDKIRCys57212.8
P62258PPIAFEDENFILKHTGPGILSMANAGPNTNGSQFFICT(mod)AKTEWLDGKHVCys1159.5
P10636-8CALM1ADQLTEEQIAEFKEAFSLFDKDGDGTITTKELGTVMRSLGQNPTEAELQDMINEVDADGNGTIDFPEFLTMMARKMKDTDSEEEIREAFRVFDKDGNGYISAAELRHVMTNLGEKLTDEEVDEMIREADIDGDGQVNYEEFVQMMTAKCys278.1

Note: This is a representative table with hypothetical data. The actual results will vary depending on the experimental conditions and the cell type used.

Conclusion and Future Perspectives

The use of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide as a covalent modifier in chemoproteomics provides a powerful tool for the discovery of novel druggable targets. The protocols and workflows outlined in this application note offer a robust framework for researchers to identify and validate the protein targets of this and other covalent probes. As our understanding of the "ligandable" proteome expands, so too will the opportunities for developing innovative covalent medicines to address a wide range of human diseases.

References

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  • Roberts, A. M., Miyamoto, D. K., & Nomura, D. K. (2017). Advancing chemical proteomics through covalent ligand discovery. Current opinion in chemical biology, 39, 17–25.
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  • Vinogradova, D. S., Su, Y., & Cravatt, B. F. (2020). Covalent inhibitors in drug discovery. Annual review of pharmacology and toxicology, 60, 439–460.
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  • Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., ... & Cravatt, B. F. (2016). Proteome-wide covalent ligand discovery in native biological systems.
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  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.
  • Shannon, P., Markiel, A., Ozier, O., Baliga, N. S., Wang, J. T., Ramage, D., ... & Ideker, T. (2003). Cytoscape: a software environment for integrated models of biomolecular interaction networks. Genome research, 13(11), 2498-2504.
  • Fell, J. B., Fischer, J. P., Baer, B. R., Blake, J. F., Bouhana, K., Briere, D. M., ... & Wallace, M. B. (2020). Identification of the clinical development candidate MRTX849, a covalent KRAS G12C inhibitor for the treatment of cancer. Journal of medicinal chemistry, 63(13), 6679-6693.
  • Deutsch, E. W., Mendoza, L., Shteynberg, D., Farrah, T., Lam, H., & Sun, Z. (2015). A guided tour of the Trans-Proteomic Pipeline. Proteomics, 15(8), 1328–1340.
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  • Špale, S., Škuliber, I., Kalivodová, A., & Hocek, M. (2017). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Chembiochem : a European journal of chemical biology, 18(16), 1595–1603.
  • Sunbul, M., & Jäschke, A. (2013). Proximity-induced covalent labeling of proteins with a reactive fluorophore-binding peptide tag. Angewandte Chemie (International ed. in English), 52(38), 10074–10078.
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  • Zheng, Z., Cheng, Y., Li, P., & Tan, C. S. H. (2024). Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. Chembiochem : a European journal of chemical biology, e202400715.
  • Kumar, A., & Kumar, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 12(48), 31215–31240.
  • Frolov, A. S., & Zenin, V. V. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaia khimiia, 66(4), 275–286.
  • Lee, T., Garner, A. L., Baiga, T. J., Fesik, S. W., & Roberts, A. M. (2016). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. MedChemComm, 7(8), 1578–1583.
  • Juchum, M., Kategad, P., Reindl, J., Botte, A., Hennes, E., Krüll, J., ... & Rauh, D. (2017). Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of medicinal chemistry, 60(6), 2531–2543.
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  • NextSDS. (n.d.). 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide. Retrieved from [Link]

  • Adibekian, A. (2016). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA International Journal for Chemistry, 70(10), 712-716.
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  • Gärtner, A., & Muller, S. (2014). RNF4-dependent and -independent functions of the SUMO-targeted ubiquitin ligase pathway in the DNA damage response. Nucleus (Austin, Tex.), 5(1), 37–44.
  • Kalkhof, S., & Sinz, A. (2008). Probing protein structure by amino acid-specific covalent labeling and mass spectrometry. Analytical and bioanalytical chemistry, 392(3), 305–311.
  • Fu, L., Wang, J., & Yang, N. (2021). Contemporary proteomic strategies for cysteine redoxome profiling. Journal of proteome research, 20(1), 1–17.
  • Hossain, M. A., & Islam, M. R. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Bangladesh Pharmaceutical Journal, 26(2), 163-172.
  • NextSDS. (n.d.). 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide — Chemical Substance Information. Retrieved from [Link]

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Application

Application Note: Mass Spectrometry Characterization of 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide Covalent Adducts

Introduction & Mechanistic Rationale The rational design of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes relies on the precise characterization of electrophile-nucleophile intera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rational design of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes relies on the precise characterization of electrophile-nucleophile interactions[1]. The compound 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide serves as a prototypical electrophilic fragment, featuring a mildly reactive chloroacetamide warhead attached to an indazole recognition scaffold.

Chloroacetamides are privileged motifs in covalent drug discovery because their mild reactivity allows them to selectively target highly nucleophilic cysteine thiolates without the promiscuous off-target toxicity often seen with stronger electrophiles[2]. Mechanistically, the reaction proceeds via a bimolecular nucleophilic substitution (SN2). The deprotonated cysteine thiolate attacks the α-carbon of the chloroacetamide, displacing the chloride leaving group to form a highly stable, irreversible thioether linkage.

Mass spectrometry (MS) is the gold-standard analytical tool for validating these interactions. It provides definitive proof of target engagement, quantifies binding stoichiometry, and maps the exact site of modification on the target protein[3].

Analytical Workflow & Logic

To ensure rigorous scientific validation, this protocol employs a dual-tiered mass spectrometry approach.

  • Intact Protein MS (Top-Down): Validates the 1:1 binding stoichiometry and assesses global reaction kinetics.

  • Peptide Mapping (Bottom-Up): Pinpoints the specific cysteine residue modified by the indazole-acetamide warhead.

MS_Workflow Start Protein Target + 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide Incubation Incubation (Time & Dose-Dependent) Start->Incubation Split Analysis Route Incubation->Split IntactMS Intact Protein LC-MS (Stoichiometry & Kinetics) Split->IntactMS Top-Down Digestion Proteolytic Digestion (Trypsin/GluC) Split->Digestion Bottom-Up DataIntact Deconvoluted Mass Shift (+187.07 Da) IntactMS->DataIntact PeptideMS LC-MS/MS Peptide Mapping (Site Identification) Digestion->PeptideMS DataPeptide MS/MS Spectra (Modified Cys +187.07 Da) PeptideMS->DataPeptide

Figure 1: Dual-tiered mass spectrometry workflow for characterizing covalent chloroacetamide adducts.

Quantitative Data: Mass Shift Parameters

Accurate mass calculation is critical for MS data deconvolution. The formation of the thioether adduct results in the net loss of hydrochloric acid (HCl) from the combined mass of the protein and the small molecule.

ParameterChemical FormulaMonoisotopic Mass (Da)Average Mass (Da)
Free Compound C10H10ClN3O223.0512223.66
Leaving Group (HCl) HCl35.976736.46
Covalent Adduct Addition C10H9N3O+187.0746+187.20
Modified Cysteine Residue C13H14N4O2S290.0838290.34

Table 1: Theoretical mass parameters for 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide adducts. Monoisotopic mass is used for high-resolution MS/MS peptide mapping, while average mass is used for intact protein deconvolution.

Experimental Protocols

Covalent Adduct Formation (Incubation)

Causality Check: Buffer selection is paramount. Nucleophilic reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol will rapidly scavenge the chloroacetamide warhead, yielding false negatives. Always perform incubations in amine-free or non-nucleophilic buffers (e.g., HEPES) and use TCEP if mild reduction is necessary prior to incubation.

  • Protein Preparation: Prepare a 10 µM solution of the target recombinant protein in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Compound Addition: Add 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (from a 10 mM DMSO stock) to achieve a final concentration of 50 µM (5x molar excess). Ensure the final DMSO concentration remains 1% v/v to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) for 2 to 24 hours.

  • Self-Validation Control: Run parallel vehicle (DMSO-only) and known competitive inhibitor controls to validate the specificity of the binding event.

Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality Check: Intact MS differentiates specific binding from promiscuous reactivity. A highly selective covalent inhibitor will plateau at a single adduct (+187.20 Da) even at extended time points or higher concentrations. The appearance of +374.4 Da (two adducts) or higher indicates undesirable off-target labeling[2].

  • Quenching: Quench the reaction by adding 1% formic acid (FA) to lower the pH, which protonates reactive thiolates and halts further reaction.

  • Desalting: Desalt the sample using an online inline desalting cartridge (e.g., C4 MassPREP) to remove buffer salts and unreacted compound.

  • LC-MS Acquisition: Analyze via LC-TOF-MS or Orbitrap MS using a steep gradient of acetonitrile (5% to 80% over 10 minutes) supplemented with 0.1% FA.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using software (e.g., BioPharma Finder or Promass) to obtain the zero-charge intact mass. Compare the observed mass shift against the theoretical +187.20 Da.

Bottom-Up LC-MS/MS (Site-Specific Peptide Mapping)

Causality Check: To definitively prove which cysteine is modified, we employ a "differential alkylation" strategy. By flooding the denatured protein with iodoacetamide (IAA) after the initial compound incubation, all unreacted cysteines are capped with a carbamidomethyl group (+57.02 Da). The target cysteine will exclusively bear the indazole-acetamide adduct (+187.07 Da). This creates a self-validating binary output[4].

  • Denaturation & Reduction: Add urea to a final concentration of 6 M. Add TCEP to 10 mM and incubate at 37°C for 30 minutes to reduce any disulfide bonds.

  • Differential Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

  • Digestion: Dilute the urea concentration to < 1 M using 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • LC-MS/MS Analysis: Quench with 1% FA, desalt via C18 StageTips, and analyze on a high-resolution mass spectrometer (e.g., Orbitrap Eclipse) coupled to a nano-LC.

  • Data Search: Search the MS/MS spectra using Proteome Discoverer or MaxQuant. Set carbamidomethylation (+57.0215 Da) as a fixed/variable modification on Cys, and the custom indazole-acetamide adduct (+187.0746 Da) as a variable modification on Cys.

Data Interpretation & Self-Validating Checks

  • Diagnostic Fragment Ions: During HCD or CID fragmentation, the thioether bond is generally stable. This means the +187.07 Da mass shift will remain attached to the cysteine-containing b and y fragment ions. Tracking these shifted ions allows for the exact localization of the adduct within the peptide sequence.

  • Mutant Control Validation: To ensure absolute trustworthiness of the assay, it is highly recommended to perform the identical workflow on a mutant protein where the suspected target cysteine is mutated to serine (Cys Ser). A complete loss of the +187.20 Da intact mass shift in the mutant confirms absolute site-selectivity[4].

References[4] Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - nih.gov - Verified Link[3] Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines - connectsci.au - Verified Link[2] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - nih.gov - Verified Link[1] The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - acs.org - Verified Link

Sources

Method

Application Note: Structural Elucidation and NMR Characterization of 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (C₁₀H₁₀ClN₃O, MW: 223.66 g/mol ) Introduction and Chemical Context The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (C₁₀H₁₀ClN₃O, MW: 223.66 g/mol )

Introduction and Chemical Context

The compound 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is a highly versatile electrophilic intermediate. It is prominently utilized in the synthesis of Rho kinase inhibitors for cardiovascular and smooth muscle disorders[1], as well as in the development of complex tetrazole-based pharmacophores for antimicrobial and anticancer therapies[2].

Structurally, the molecule features an electron-donating 1-methyl-1H-indazole core coupled to an electron-withdrawing chloroacetamide moiety. This "push-pull" electronic environment significantly influences its nuclear magnetic resonance (NMR) profile. Accurate structural elucidation requires careful solvent selection and an understanding of the anisotropic effects generated by the fused bicyclic ring system.

Synthesis and Sample Preparation Protocol

Synthesis Workflow

The compound is synthesized via a nucleophilic acyl substitution. 1-Methyl-1H-indazol-5-amine is reacted with chloroacetyl chloride in the presence of a mild base (triethylamine) to neutralize the HCl byproduct, preventing the protonation of the indazole nitrogens[1].

Synthesis A 1-Methyl-1H-indazol-5-amine C Nucleophilic Acyl Substitution (0°C to RT, THF) A->C B Chloroacetyl Chloride + Triethylamine B->C D 2-Chloro-N-(1-methyl-1H- indazol-5-yl)acetamide C->D Yield & Isolate

Synthesis workflow of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide via acyl substitution.

NMR Sample Preparation (Step-by-Step)

Causality in Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the mandatory solvent for this analysis. The planar, rigid structure of the indazole-amide network restricts solubility in non-polar solvents like CDCl₃. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation and preventing the rapid chemical exchange of the amide N-H proton, allowing it to be observed as a sharp, quantifiable singlet[3].

  • Weighing: Transfer 15–20 mg of the highly purified, desiccated compound into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Sonicate the vial for 30 seconds to ensure complete dissolution. The solution should be entirely clear to prevent magnetic susceptibility broadening.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to maintain magnetic field homogeneity during shimming.

Self-Validating NMR Acquisition Logic

To guarantee trustworthiness, the NMR acquisition must follow a self-validating loop. The presence of trace water in DMSO-d₆ can catalyze the exchange of the critical amide proton, rendering the spectrum incomplete.

NMR_Logic S1 Sample Dissolution in DMSO-d6 S2 Lock & Shim (Check 2.50 ppm) S1->S2 S3 Acquire 1H & 13C (Check NH at ~10.4 ppm) S2->S3 S4 Data Validated S3->S4 NH Present Err Missing NH Peak? Dry Sample/Solvent S3->Err NH Exchanged Err->S1

Self-validating NMR acquisition logic ensuring sample integrity and accurate peak assignment.

Validation Protocol:

  • Calibration Check: Verify the residual DMSO pentet is centered exactly at δ 2.50 ppm[4].

  • Moisture Check: Observe the water peak at δ 3.33 ppm. If this peak is excessively broad or shifted, the sample is contaminated with moisture, which will compromise the amide N-H integration[3].

Spectroscopic Data and Mechanistic Analysis

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.38Singlet (s)1H-Amide N-H
8.10Doublet (d)1H1.8Indazole H-4
8.00Singlet (s)1H-Indazole H-3
7.60Doublet (d)1H8.8Indazole H-7
7.48Doublet of doublets (dd)1H8.8, 1.8Indazole H-6
4.30Singlet (s)2H-CH₂-Cl (Chloroacetyl)
4.02Singlet (s)3H-N-CH₃

Mechanistic Insights (Causality of Shifts):

  • Amide N-H (δ 10.38): Highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the anisotropic deshielding cone of the indazole ring.

  • Indazole H-4 (δ 8.10): Appears as a doublet with a small meta-coupling constant (J = 1.8 Hz) to H-6. It is shifted significantly downfield due to its spatial proximity to the amide substituent at C-5.

  • Methylene Protons (δ 4.30): The CH₂ group is flanked by two strongly electronegative moieties (the carbonyl group and the chlorine atom). This dual inductive effect pulls electron density away from the protons, resulting in a sharp, highly deshielded singlet.

¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
164.5Quaternary (C=O)Amide Carbonyl
137.5Quaternary (C)Indazole C-7a (Fused)
133.0Methine (CH)Indazole C-3
131.5Quaternary (C)Indazole C-5
123.5Quaternary (C)Indazole C-3a (Fused)
120.0Methine (CH)Indazole C-6
111.5Methine (CH)Indazole C-4
109.5Methine (CH)Indazole C-7
43.8Methylene (CH₂)CH₂-Cl
35.5Methyl (CH₃)N-CH₃

Mechanistic Insights (Causality of Shifts):

  • Carbonyl Carbon (δ 164.5): Typical for an amide carbonyl, though slightly upfield compared to a standard ketone due to the resonance donation from the amide nitrogen.

  • Aliphatic Carbons (δ 43.8 & 35.5): The chloroacetyl carbon (δ 43.8) is heavily deshielded relative to a standard alkane due to the directly attached chlorine. The N-methyl carbon (δ 35.5) is characteristic of methylation at the N1 position of an indazole system; mis-alkylation at N2 would typically shift this signal further downfield (~δ 40-42 ppm), making this a critical diagnostic peak for confirming regioselectivity.

Sources

Application

Application Note: Crystallization Protocols for Covalent Protein Complexes with 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale Fragment-based drug discovery (FBDD) utilizing c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Fragment-based drug discovery (FBDD) utilizing covalent warheads has emerged as a powerful strategy for targeting challenging, shallow binding sites on proteins[1]. The compound 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide represents a highly versatile covalent building block.

From a structural perspective, this compound possesses two critical domains:

  • The 1-methyl-1H-indazole scaffold: A privileged pharmacophore that frequently acts as a hinge-binder in kinases or occupies deep hydrophobic subpockets. The N1-methyl group restricts tautomerization, locking the fragment into a predictable binding conformation.

  • The α -chloroacetamide warhead: A mild, cysteine-directed electrophile. Unlike highly reactive iodoacetamides or vinyl sulfones, chloroacetamides exhibit significantly lower intrinsic reactivity. They require precise structural pre-organization within the protein binding pocket to undergo an S N​ 2 reaction with a target cysteine[2].

The Causality of Crystallization Failures

The most common point of failure in covalent crystallography is sample heterogeneity . If a protein is only partially labeled (e.g., 60% holo, 40% apo), the resulting crystal will suffer from mixed electron density, making it impossible to unambiguously model the ligand. Furthermore, the use of improper reducing agents (like DTT) during labeling will scavenge the chloroacetamide warhead, completely halting the reaction[3]. This protocol provides a self-validating system to ensure 100% occupancy prior to crystallization.

Mechanistic Pathway of Covalent Modification

The covalent attachment relies on the deprotonation of the target cysteine to form a highly nucleophilic thiolate (Cys-S⁻), which subsequently attacks the α -carbon of the chloroacetamide, displacing the chloride ion.

Mechanism Target Target Protein (Nucleophilic Cys-SH) Base Basic pH (7.5-8.0) Deprotonation Target->Base Thiolate Activated Thiolate (Cys-S⁻) Base->Thiolate SN2 SN2 Displacement (Cl⁻ Leaving Group) Thiolate->SN2 Ligand 2-chloro-N-(1-methyl-1H- indazol-5-yl)acetamide Ligand->SN2 Complex Homogeneous Covalent Complex (+187.1 Da) SN2->Complex

Caption: S_N2 mechanism of cysteine modification by 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide.

Experimental Workflow & Protocol

Phase 1: Protein Preparation (Thiol Purge)

To prevent the chloroacetamide from reacting with buffer components, all free thiols must be removed.

  • Purify your target protein using standard affinity and size-exclusion chromatography (SEC).

  • Exchange the protein into a Labeling Buffer : 50 mM HEPES (pH 7.5 - 8.0), 150 mM NaCl, and 2 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Critical Insight: DTT and β -mercaptoethanol contain free thiols and will react directly with the chloroacetamide[3]. TCEP is a phosphine-based reducing agent that keeps the target cysteines reduced without scavenging the electrophile.

Phase 2: Covalent Labeling
  • Concentrate the target protein to 50–100 μ M.

  • Prepare a 50 mM stock of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide in 100% anhydrous DMSO.

  • Add the ligand to the protein solution at a 1:5 (Protein:Ligand) molar ratio . Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubate the mixture at 4°C for 16–24 hours to allow the mild electrophile to achieve complete labeling.

Phase 3: Self-Validating Quality Control (Intact LC-MS)

Do not proceed to crystallization without verifying occupancy.

  • Analyze a 2 μ L aliquot of the reaction mixture via Intact Mass Spectrometry (LC-TOF).

  • Expected Result: The unmodified protein mass ( M ) should completely disappear, replaced by a single peak at M+187.1 Da .

    • Note: The intact ligand mass is 223.6 Da. The loss of HCl (36.5 Da) during the S N​ 2 reaction results in the +187.1 Da shift. If a doublet peak ( M and M+187.1 ) is observed, add more ligand and incubate longer. If a +374.2 Da peak is observed, off-target double-labeling has occurred; reduce the ligand ratio or lower the pH to 7.0[4].

Phase 4: Purification and Crystallization
  • Once 100% occupancy is confirmed, run the complex through an SEC column (e.g., Superdex 75) pre-equilibrated in Crystallization Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP) to remove excess unreacted ligand and DMSO.

  • Concentrate the homogeneous complex to 10–15 mg/mL.

  • Set up sitting-drop vapor diffusion screens (e.g., Hampton Research PEG/Ion, Index) at 18°C, mixing 1 μ L of protein complex with 1 μ L of reservoir solution.

Workflow A 1. Buffer Exchange (Introduce TCEP, Remove DTT) B 2. Covalent Labeling (1:5 Ratio, 4°C, 16h) A->B C 3. Intact LC-MS Validation (Confirm +187.1 Da Shift) B->C D 4. Size Exclusion Chromatography (Remove Unreacted Ligand) C->D E 5. Crystallization Screening (Sitting Drop Vapor Diffusion) D->E

Caption: Step-by-step workflow for the preparation and crystallization of covalent protein complexes.

Quantitative Data Presentation

Table 1: Optimization of Covalent Labeling Parameters

ParameterSub-optimal ChoiceOptimal ChoiceRationale (Causality)
Reducing Agent DTT or BMETCEP (1-5 mM) Thiol-based agents scavenge the chloroacetamide warhead; TCEP does not.
Buffer pH 6.57.5 - 8.0 Higher pH increases the nucleophilic thiolate (Cys-S⁻) population, accelerating the S N​ 2 reaction.
Stoichiometry 1:11:3 to 1:5 A slight excess drives pseudo-first-order kinetics to 100% completion without causing off-target labeling.

Table 2: Recommended Crystallization Starting Conditions (Based on historical success rates for indazole-chloroacetamide complexes)

Screen ComponentOptimal Range / ReagentsPurpose
Precipitant 15–25% PEG 3350 or PEG 4000Promotes gentle precipitation; highly compatible with the hydrophobicity of the indazole moiety.
Buffer 0.1 M HEPES or Tris (pH 7.0–8.0)Maintains stable pH during long crystallization incubations.
Additive 0.1–0.2 M MgCl₂ or (NH₄)₂SO₄Modulates protein solubility and shields surface charges to promote lattice formation.

References

  • Resnick, E. et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019.[Link][2]

  • Imhoff, R. D. et al. "Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1." Journal of Medicinal Chemistry, 2021.[Link][1]

  • Forneris, F. et al. "Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162." IUCrJ, 2021.[Link][3]

  • Chan, A. et al. "Covalent and Noncovalent Strategies for Targeting Lys102 in HIV-1 Reverse Transcriptase." PMC, 2023.[Link][4]

Sources

Method

Application Note: Preparation and Handling of 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide Stock Solutions in DMSO

Target Audience: Researchers, assay scientists, and drug development professionals specializing in covalent probe development and high-throughput screening. Introduction & Mechanistic Context The compound 2-chloro-N-(1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals specializing in covalent probe development and high-throughput screening.

Introduction & Mechanistic Context

The compound 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is a highly specialized chemical building block and intermediate utilized primarily in the development of targeted covalent inhibitors[1][2]. Featuring a chloroacetamide moiety, this molecule acts as a moderate electrophile designed to selectively alkylate nucleophilic residues—most notably the sulfhydryl groups of cysteines—on target proteins[3][4].

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing stock solutions of hydrophobic small molecules due to its exceptional amphiphilic properties. However, the electrophilic nature of the chloroacetamide warhead introduces specific vulnerabilities. Chloroacetamides are susceptible to hydrolytic degradation, converting the reactive warhead into an inert hydroxyacetamide[3][5]. Because DMSO is highly hygroscopic, improper solvent handling or storage can introduce atmospheric moisture, leading to the silent degradation of the stock solution and subsequent false negatives in biological assays.

This protocol outlines a self-validating, causality-driven methodology for preparing and maintaining high-fidelity DMSO stock solutions of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide.

Physicochemical Properties

Understanding the quantitative parameters of the compound is the first step in ensuring accurate molarity calculations and predicting solvent behavior.

PropertyValue
Chemical Name 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide
CAS Number 1427460-62-5
Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
Reactive Moiety Chloroacetamide (Electrophile)
Primary Target Nucleophilic Cysteine (Thiol) Residues[4]
Recommended Stock Conc. 10 mM to 50 mM

Causality in Experimental Design: The DMSO-Electrophile Interaction

To maintain scientific integrity, every step of this protocol is designed to mitigate specific degradation pathways:

  • The Imperative of Anhydrous DMSO: Ambient DMSO rapidly absorbs water from the atmosphere. In the presence of water, the chloroacetamide group can undergo slow hydrolysis[3][5]. Utilizing anhydrous, cell-culture grade DMSO (≤0.005% water) packaged under inert gas prevents this baseline degradation.

  • The Danger of Freeze-Thaw Cycles: Repeated temperature cycling introduces condensation into the storage vial. The localized introduction of water micro-droplets accelerates hydrolysis. Furthermore, freeze-thaw cycles force the compound to precipitate; re-dissolution often requires heating, which exponentially increases the rate of nucleophilic attack by trace impurities.

  • Buffer Compatibility (Assay Translation): When diluting the DMSO stock into aqueous biological assays, strong nucleophiles such as Dithiothreitol (DTT) or β-mercaptoethanol (BME) must be strictly excluded. These reagents will rapidly and irreversibly alkylate the chloroacetamide warhead, neutralizing the compound before it reaches its biological target[6].

Required Materials & Reagents

  • Compound: 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide powder (Store desiccated at 4°C or -20°C prior to use).

  • Solvent: Anhydrous DMSO (≥99.9% purity, sterile-filtered, sealed under Argon).

  • Equipment: Analytical balance (0.01 mg readability), bath sonicator, vortex mixer.

  • Consumables: Amber glass vials or opaque low-bind polypropylene microcentrifuge tubes (to prevent photolytic degradation), Argon or Nitrogen gas line.

Step-by-Step Methodology: 10 mM Stock Preparation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step is met.

Step 1: Thermal Equilibration

  • Action: Remove the compound vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising the integrity of the electrophile.

Step 2: Precision Weighing

  • Action: Weigh exactly 2.24 mg of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide into a clean, static-free amber vial.

  • Calculation: (2.24 mg) / (223.66 g/mol ) = 0.01 mmol.

Step 3: Dissolution

  • Action: Add 1.00 mL of anhydrous DMSO to the vial to achieve a 10 mM stock solution. Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a room-temperature water bath for a maximum of 2 minutes.

  • Causality: Prolonged sonication generates excessive heat, which can accelerate the degradation of the chloroacetamide moiety in the presence of trace impurities.

  • Validation Checkpoint: Hold the vial against a strong light source. The solution must be completely optically clear with no micro-particulates. If particulates remain, the true concentration is <10 mM.

Step 4: Aliquoting & Inert Gas Purging

  • Action: Divide the 1 mL stock solution into 20 µL or 50 µL single-use aliquots in opaque polypropylene tubes. Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3–5 seconds before immediately capping.

  • Causality: Purging displaces atmospheric oxygen and moisture, locking the compound in an inert micro-environment.

Step 5: Storage

  • Action: Transfer all aliquots immediately to a -80°C freezer.

  • Causality: While -20°C is acceptable for short-term storage (weeks), -80°C halts nearly all kinetic degradation pathways, ensuring stability for months to years.

Quality Control & Stability Tracking

Before initiating high-value biological assays (e.g., mass spectrometry proteomics or high-throughput screening), validate the structural integrity of the stock solution via LC-MS.

  • Target Mass: Look for the intact parent mass [M+H]+=224.06 m/z .

  • Degradation Marker: Monitor for the hydrolysis product. The replacement of the chlorine atom with a hydroxyl group results in a mass shift to [M−Cl+OH+H]+=206.09 m/z [3][5]. If the hydrolysis peak exceeds 5% of the total area under the curve (AUC), discard the aliquot.

Workflow Visualization

G Solid 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (Solid Powder) Eq Equilibrate to Room Temp (Desiccator, 30 min) Solid->Eq Weigh Precision Weighing (Analytical Balance) Eq->Weigh Dissolve Dissolve in Anhydrous DMSO (Vortex / Brief Sonicate) Weigh->Dissolve Add Anhydrous DMSO Validate Visual Validation (Check for Optical Clarity) Dissolve->Validate Validate->Dissolve If Particulates Remain Aliquot Aliquot into Amber Vials (Single-use volumes) Validate->Aliquot If Clear Purge Purge with Argon/N2 (Displace Moisture/O2) Aliquot->Purge Store Store at -80°C (Strictly Avoid Freeze-Thaw) Purge->Store QC Quality Control (LC-MS) Monitor for Hydrolysis (+18 Da shift) Store->QC Periodic Stability Check

Workflow for the preparation, aliquoting, and validation of chloroacetamide DMSO stocks.

References

  • NextSDS. "2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide - Chemical Substance Information." NextSDS Database. 1

  • Apollo Scientific. "1427460-62-5 Cas No." Apollo Scientific Catalog. 2

  • Sigma-Aldrich. "2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide | 1427460-62-5." Sigma-Aldrich Catalog.

  • Abbasov, M. E., et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." NIH PubMed Central. 3

  • Thermo Fisher Scientific. "Bioconjugation and crosslinking technical handbook." Thermo Fisher Scientific. 6

  • Zhao, Y., et al. "Tumour-specific STING agonist synthesis via a two-component prodrug system." NIH PubMed Central. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide . This compound presents unique formulation challenges due to its highly lipophilic indazole core and its reactive chloroacetamide moiety.

Below, you will find field-proven troubleshooting guides, causal explanations for formulation behaviors, and self-validating protocols to ensure scientific integrity in your biological assays.

Part 1: Chemical Properties & Formulation Basics

Q: Why is this compound so difficult to dissolve in standard aqueous buffers?

A: The poor aqueous solubility of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is driven by two main factors:

  • High Lipophilicity: The 1-methyl-1H-indazole ring system is highly hydrophobic and planar, leading to strong intermolecular π−π stacking and a high crystal lattice energy.

  • Lack of Ionizable Groups: Within the physiological pH range (pH 6.0–8.0), the compound lacks readily ionizable functional groups. The indazole nitrogen is not sufficiently basic to be protonated at neutral pH, meaning pH adjustment (a common solubilization tactic) is largely ineffective.

Because of these factors, the compound is prone to rapid nucleation and precipitation when introduced into aqueous environments, a phenomenon that frequently leads to underestimated activity and false negatives in high-throughput screening (HTS) [1].

Q: Can I use standard reducing agents or nucleophilic buffers to help solubilize or stabilize the assay?

A: Absolutely not. This is a critical point of failure. The compound contains a chloroacetamide group , which is a known electrophile designed to act as a covalent binder (typically targeting cysteine residues via nucleophilic substitution).

  • Do not use buffers containing primary amines at high concentrations (e.g., Tris at high pH).

  • Never use thiol-containing reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME). These will rapidly react with the chloroacetamide group, destroying your compound before it ever reaches the biological target. Use non-nucleophilic buffers like HEPES or MOPS, and if a reducing environment is strictly required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is a non-nucleophilic reducing agent.

Part 2: Advanced Solubilization Strategies

Q: What is the recommended stock solvent and maximum concentration?

A: We recommend preparing master stocks in 100% anhydrous, amine-free Dimethyl Sulfoxide (DMSO) at a maximum concentration of 10 mM.

  • Causality: Water absorption by DMSO over time (hygroscopicity) dramatically reduces the solubility capacity of the solvent. Always store stocks in tightly sealed, argon-purged tubes at -20°C. Avoid repeated freeze-thaw cycles, which can induce microscopic seed crystals that trigger precipitation upon subsequent aqueous dilution [1].

Q: How can I improve aqueous solubility for in vitro assays without the compound crashing out?

A: To bridge the gap between the DMSO stock and the aqueous assay buffer, you must lower the thermodynamic barrier to solvation. We recommend using Cyclodextrins or Non-ionic Surfactants :

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD): Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic indazole core of your compound can form a transient inclusion complex within the HP- β -CD cavity, shielding it from water while remaining in dynamic equilibrium with the free target protein [2].

  • Tween-20 or Triton X-100: These non-ionic surfactants form micelles that can encapsulate the hydrophobic compound. Keep concentrations low (0.01% - 0.05% v/v) to avoid disrupting lipid membranes if you are performing cell-based assays.

Part 3: Data Presentation & Excipient Selection

The following table summarizes the quantitative parameters and strategic choices for selecting a solubilization agent for this specific compound.

Solubilization AgentMechanism of ActionRecommended Conc.ProsCons / Limitations
DMSO (Co-solvent) Disrupts hydrogen bonding network of water 1% (v/v) finalStandard for drug discovery; easy to use.High concentrations are toxic to cells and denature assay proteins.
HP- β -CD Host-guest inclusion complexation2% - 10% (w/v)Excellent biocompatibility; prevents precipitation.May reduce apparent potency if the binding affinity to CD is too high.
Tween-20 Micellar encapsulation0.01% - 0.05% (v/v)Highly effective for planar hydrophobic molecules.Can interfere with fluorescence readouts or lyse cell membranes.

Part 4: Experimental Protocol & Visualization

To ensure trustworthiness, you must validate that your compound is actually in solution and not present as a colloidal suspension. Below is a self-validating protocol for a Kinetic Solubility Assay .

Step-by-Step Methodology: Kinetic Solubility Validation
  • Buffer Preparation: Prepare 1X HEPES buffer (pH 7.4). Add your chosen excipient (e.g., 5% w/v HP- β -CD). Ensure complete dissolution of the excipient.

  • Dropwise Addition: While vortexing the buffer vigorously, add the 10 mM DMSO stock of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide dropwise to achieve the desired final concentration (e.g., 10 μ M). Causality: Dropwise addition prevents local zones of supersaturation, which are the primary trigger for irreversible crystal nucleation.

  • Equilibration: Incubate the mixture at room temperature for 2 hours on an orbital shaker to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes. This forces any colloidal aggregates or micro-precipitates into a pellet.

  • Quantification: Carefully aspirate the supernatant and quantify the soluble fraction using LC-UV or LC-MS against a standard curve prepared in 100% organic solvent.

Solubilization Workflow Diagram

SolubilizationWorkflow Stock 1. Prepare 10 mM Stock in 100% Anhydrous DMSO Mix 4. Dropwise Addition with Vigoruous Vortexing Stock->Mix Buffer 2. Prepare Assay Buffer (e.g., HEPES pH 7.4) NO DTT/BME! Excipient 3. Add Solubilizer (e.g., 5% HP-β-CD) Buffer->Excipient Excipient->Mix Centrifuge 5. Centrifuge (10,000 x g) to Remove Precipitates Mix->Centrifuge Analyze 6. Quantify Soluble Fraction (LC-UV/MS) Centrifuge->Analyze

Workflow for formulating and validating the aqueous solubility of chloroacetamide derivatives.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351. Available at:[Link]

Optimization

Technical Support Center: Handling, Stability, and Troubleshooting for 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Welcome to the Technical Support Center for 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide . This guide is engineered for researchers, medicinal chemists, and assay developers working with this specific compound or simil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide . This guide is engineered for researchers, medicinal chemists, and assay developers working with this specific compound or similar α -chloroacetamide covalent warheads.

Because this molecule is designed to act as a targeted covalent inhibitor (TCI) via its electrophilic α -chloroacetamide moiety, it is inherently reactive[1]. While this reactivity is essential for engaging target cysteines, it also makes the compound highly vulnerable to premature degradation, hydrolysis, and off-target nucleophilic attack during storage and assay execution[2][3].

Part 1: The Causality of Degradation (Mechanistic Principles)

To prevent degradation, you must first understand the chemical vulnerabilities of the molecule. The α -chloroacetamide group features an electrophilic carbon adjacent to a leaving group (chloride). This creates three primary vectors for degradation:

  • Base-Catalyzed Hydrolysis (SN2 Attack): At a pH above 8.0, hydroxide ions (OH⁻) become abundant and act as strong nucleophiles. They execute an SN2 attack on the α -carbon, displacing the chloride ion to form an inactive hydroxylated derivative[4][5].

  • Acid-Catalyzed Amide Cleavage: Under highly acidic conditions (pH < 4.0), the amide nitrogen or carbonyl oxygen becomes protonated, rendering the amide bond susceptible to hydrolytic cleavage, destroying the molecule's structural integrity[5][6].

  • Thiol/Phosphine Alkylation: Biochemical assays frequently utilize reducing agents like Dithiothreitol (DTT), β -mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP) to prevent protein oxidation. These reagents are potent nucleophiles that will rapidly and irreversibly alkylate the chloroacetamide warhead, completely consuming your inhibitor before it ever reaches the target protein[7][8][9].

  • Photodegradation: The indazole ring system, combined with the chloroacetamide group, exhibits sensitivity to UV radiation, which can induce radical-mediated dechlorination or oxidative degradation over time[10][11].

Pathways Compound 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (Intact Covalent Inhibitor) Hydrolysis Hydrolysis Product (Inactive) Compound->Hydrolysis Base-Catalyzed (pH > 8) SN2 attack by OH- ThiolAdduct Thiol Adduct (Consumed/Inactive) Compound->ThiolAdduct Reducing Agents (DTT, GSH, BME) AmideCleavage Amide Cleavage (Degraded) Compound->AmideCleavage Acid-Catalyzed (pH < 4)

Mechanistic degradation pathways of the alpha-chloroacetamide warhead.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound shows excellent potency in whole-cell assays but is completely inactive in my biochemical kinase/enzyme assay. What went wrong? A: The most common culprit is the presence of nucleophilic reducing agents in your biochemical assay buffer. If your buffer contains DTT, BME, or even TCEP, the chloroacetamide warhead will react with these additives within minutes[7][9]. Solution: You must omit reducing agents during the compound incubation step. If the target protein requires reduction to maintain activity, pre-incubate the protein with a reducing agent, then perform a rapid buffer exchange (via spin column or dialysis) to remove the reducing agent before introducing 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide[3].

Q2: I prepared a 10 mM stock in DMSO a month ago, and LC-MS shows a mass shift of -35.5 Da (loss of Cl) and +17 Da (addition of OH). Why is it hydrolyzing in DMSO? A: Standard laboratory DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. Once water is introduced into the DMSO stock, localized pH micro-environments and ambient temperature can catalyze hydrolysis[11]. Solution: Always use anhydrous DMSO (sealed under argon/nitrogen) for stock preparation. Store the stock in single-use aliquots at -80°C to prevent moisture introduction from repeated freeze-thaw cycles[12][13].

Q3: Can I use TCEP instead of DTT to avoid consuming my covalent inhibitor? A: No. While TCEP is often marketed as a non-nucleophilic reducing agent that is compatible with some maleimides, it actively reacts with α -haloacetamides (including chloroacetamides and iodoacetamides) at room temperature and above[8][14]. Using TCEP will still result in the rapid degradation of your compound.

Q4: My assay requires a pH of 8.5 for optimal enzyme activity. Is this compatible? A: Operating at pH 8.5 will significantly accelerate the base-catalyzed hydrolysis of the chloroacetamide[4]. If you must use a basic pH, minimize the pre-incubation time of the compound in the buffer. Add the compound "just-in-time" immediately before initiating the assay, and include a "compound + buffer only" control to quantify the exact rate of hydrolysis via LC-MS during your assay window.

Part 3: Quantitative Degradation Risk Assessment

The table below summarizes the kinetic vulnerabilities of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide under various experimental conditions, allowing you to design safer assay parameters.

Experimental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Preventative Measure
Aqueous Buffer (pH > 8.0) Base-catalyzed SN2 hydrolysis< 24 hoursStrictly maintain buffer pH between 7.0 and 7.4.
Aqueous Buffer (pH < 4.0) Acid-catalyzed amide cleavageDaysAvoid acidic buffers; verify pH after adding all salts.
Presence of 1 mM DTT/GSH Nucleophilic thiol alkylation< 15 minutesOmit reducing agents or buffer-exchange protein prior to assay.
Presence of 1 mM TCEP Phosphine alkylation< 30 minutesDo not substitute DTT with TCEP; both consume the warhead.
Standard DMSO (Room Temp) Moisture-induced hydrolysisWeeksUse anhydrous DMSO; store at -80°C.
UV/Ambient Light Exposure Photodegradation / Radical cleavageWeeksStore in amber vials; minimize light exposure on bench.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Master Stocks

Objective: Prevent moisture-induced hydrolysis and photodegradation during long-term storage.

  • Preparation: Equilibrate a sealed bottle of Anhydrous DMSO (≥99.9%, water ≤0.005%) to room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Weigh the solid 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide into an amber glass vial. Add the anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved. Do not use heat or sonication unless absolutely necessary, as heat accelerates degradation[11].

  • Aliquoting: Divide the master stock into 10 µL to 20 µL single-use aliquots in opaque or amber microcentrifuge tubes. Purge the headspace of the tubes with inert gas (Argon or Nitrogen) before sealing.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer[12][13].

  • Self-Validation Step: Run an LC-MS analysis on one aliquot immediately after freezing (Time 0). The expected parent mass should be [M+H]+≈224.1 Da. If a peak at 206.1 Da is observed, hydrolysis has already occurred.

Protocol B: Reagent-Compatible Assay Setup Workflow

Objective: Prevent compound consumption by assay additives and pH drift.

  • Buffer Preparation: Prepare your assay buffer (e.g., 50 mM HEPES, 150 mM NaCl). Adjust the pH to exactly 7.4 at the temperature the assay will be run (e.g., 37°C), as buffer pKa shifts with temperature.

  • Protein Reduction (If Required): Incubate your target protein with 1 mM DTT for 30 minutes to reduce structural disulfides.

  • Quenching/Removal: Pass the protein through a size-exclusion desalting column (e.g., Zeba Spin Desalting Column) pre-equilibrated with your pH 7.4 assay buffer to completely remove the DTT[3].

  • Just-in-Time Addition: Thaw a single-use aliquot of the compound stock immediately before use. Dilute the compound into the assay buffer and add it to the protein last.

  • Self-Validation Step: Run a "Buffer + Compound" control (no protein) alongside your assay. Analyze this control via LC-MS at the end of your assay incubation time. If the compound concentration has dropped by >5%, your buffer contains a hidden nucleophile or the pH has drifted.

Workflow Step1 Prepare Stock Anhydrous DMSO Step2 Aliquot & Store -80°C, Amber Vials Step1->Step2 Step3 Assay Buffer Prep Strict pH 7.0-7.4 Step2->Step3 Step4 Remove/Quench Reducing Agents Step3->Step4 Step5 Add Compound (Just-in-Time) Step4->Step5

Optimized workflow for handling chloroacetamide covalent inhibitors to ensure structural integrity.

References

  • Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment. Available at:[Link]

  • Advances in reversible covalent kinase inhibitors. PMC - NIH. Available at:[Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. Available at:[Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. NSF Public Access Repository / PMC. Available at:[Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. Available at:[Link]

  • 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology. Available at:[Link]

  • Updates of the In-Gel Digestion Method for Protein Analysis by Mass Spectrometry. Proteomics / ResearchGate. Available at:[Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. Available at:[Link]

Sources

Troubleshooting

troubleshooting low yield during 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields during the synthesis of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields during the synthesis of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide .

As a bifunctional reagent, chloroacetyl chloride presents unique chemoselectivity challenges. It contains both a highly reactive "hard" electrophile (the acyl chloride carbonyl) and a "soft" electrophile (the alpha-chloro group). When reacting with 1-methyl-1H-indazol-5-amine, kinetic control is paramount to ensure selective N-acylation while preventing competing side reactions.

Part 1: Mechanistic Pathway & Reaction Logic

To successfully troubleshoot this synthesis, we must first map the causality of yield loss. The diagram below illustrates the desired kinetic pathway versus the three most common parasitic side reactions: hydrolysis, di-acylation, and SN​2 dimerization.

G SM 1-Methyl-1H-indazol-5-amine + Chloroacetyl Chloride Target 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (Target Product) SM->Target Base, 0-5°C Ideal Pathway Hydrolysis Chloroacetic Acid (Hydrolysis Byproduct) SM->Hydrolysis H2O/Moisture (Destroys Reagent) Diacyl Di-acylated Impurity (Over-reaction) Target->Diacyl Excess Acyl Chloride + Base Dimer Secondary Amine Dimer (SN2 Side Reaction) Target->Dimer Excess Amine High Temp (>25°C)

Reaction pathways and competing side reactions in chloroacetylation.

Part 2: Quantitative Data & Optimization Parameters

Yield optimization requires balancing reagent stoichiometry against temperature and base selection. The following table summarizes how specific reaction parameters mechanistically impact your final isolated yield.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Temperature > 25 °C (Room Temp)0–5 °C Higher temperatures provide the activation energy required for the amine to attack the α -chloro group ( SN​2 ), forming a secondary amine dimer[1].
Stoichiometry 1.0 eq Acyl Chloride1.1–1.2 eq Acyl Chloride A slight excess compensates for trace hydrolysis without driving the equilibrium toward the di-acylated impurity[2].
Solvent System Wet DCM / THFAnhydrous DCM Moisture rapidly hydrolyzes chloroacetyl chloride into chloroacetic acid, depleting the active electrophile and leaving unreacted starting material [3].
Base Selection Excess TEA (>2.5 eq)DIPEA (1.2 eq) or NaHCO3​ Triethylamine (TEA) can form ketene intermediates or quaternize the α -chloro group. Sterically hindered DIPEA or inorganic bases prevent this [2].

Part 3: Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of 1-methyl-1H-indazol-5-amine, but my isolated yield of the target acetamide is below 40%. Where is the rest of my mass? A: If the starting material is consumed but the product yield is low, you are likely suffering from over-reaction . Because the resulting amide nitrogen is still slightly nucleophilic, excess chloroacetyl chloride in the presence of a strong base will lead to di-acylation. Alternatively, if the reaction temperature spiked during the exothermic addition, the unreacted primary amine may have attacked the α -chloro group of your newly formed product, creating a secondary amine dimer. Fix: Strictly maintain the internal reaction temperature at 0–5 °C during addition and limit the acyl chloride to 1.1 equivalents [1].

Q2: I see a large amount of unreacted 1-methyl-1H-indazol-5-amine on TLC, even though I added 1.2 equivalents of chloroacetyl chloride. What happened? A: This is the hallmark of reagent hydrolysis . Chloroacetyl chloride is highly sensitive to moisture. If your solvent, base, or glassware was not strictly anhydrous, the acyl chloride was hydrolyzed into chloroacetic acid [3]. Chloroacetic acid cannot acylate the amine under these conditions, effectively killing the reaction. Fix: Use freshly distilled or molecular sieve-dried solvents. Alternatively, switch to a biphasic Schotten-Baumann protocol (e.g., EtOAc and aqueous NaHCO3​ ) where the kinetics of acylation vastly outpace the kinetics of hydrolysis [2].

Q3: During workup, my product forms a sticky, gummy residue instead of a clean solid. How can I improve isolation? A: Indazole derivatives can exhibit poor solubility profiles and easily trap residual chloroacetic acid or hydrochloride salts, leading to "oiling out" or gummy residues. Fix: Ensure your organic layer is thoroughly washed with saturated aqueous NaHCO3​ to neutralize and remove any chloroacetic acid. If the product remains gummy, trituration is highly effective. Dissolve the crude residue in a minimal amount of warm ethyl acetate, then slowly add non-polar anti-solvents (like hexanes or heptane) while stirring vigorously to force precipitation of a clean crystalline solid.

Part 4: Validated Experimental Protocol

The following self-validating protocol is optimized for the synthesis of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, minimizing side reactions and maximizing isolated yield [1][2].

Reagents & Materials:

  • 1-Methyl-1H-indazol-5-amine (1.0 eq, 10 mmol, 1.47 g)

  • Chloroacetyl chloride (1.1 eq, 11 mmol, 0.88 mL)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Dissolution: Add 1-methyl-1H-indazol-5-amine (1.47 g) and anhydrous DCM (25 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (2.1 mL) into the solution.

  • Cooling (Critical Step): Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C for at least 10 minutes.

  • Acylation: Dilute chloroacetyl chloride (0.88 mL) in anhydrous DCM (5 mL). Load this into a dropping funnel or syringe. Add the chloroacetyl chloride solution dropwise over 20–30 minutes.

    • Self-Validation Check: The reaction is exothermic. If the solution begins to boil or turns dark brown, your addition rate is too fast, and thermal degradation/dimerization is occurring.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0–5 °C for 1 hour. Check the reaction progress via TLC (e.g., 5% MeOH in DCM). The starting material spot should be completely absent.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ directly to the cold mixture. Stir vigorously for 15 minutes. This neutralizes the DIPEA-HCl salts and destroys any unreacted chloroacetyl chloride.

  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexanes to afford pure 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide.

References

  • Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction.Google Patents (US11518764B2).
  • Chloroacetamide Synthesis Procedure. Organic Syntheses (CV4P0144). Available at:[Link]

Optimization

optimizing HPLC retention time and separation for 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 2-chloro-N-(1-methyl-1H-inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide .

Because this molecule features both a weakly basic indazole core and a highly reactive, electrophilic chloroacetamide moiety, it presents unique chromatographic challenges, including secondary column interactions and on-column degradation. This guide synthesizes field-proven troubleshooting strategies with fundamental physicochemical principles to help you achieve optimal retention time, peak symmetry, and resolution.

Physicochemical Profiling & Chromatographic Implications

Before adjusting instrument parameters, it is critical to understand how the structural features of the analyte dictate its behavior in a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

Structural FeatureChemical PropertyChromatographic Implication
1-methyl-1H-indazole core Weakly basic nitrogen (N2) with available lone pairs.Prone to secondary ion-exchange interactions with acidic silanol groups on the silica stationary phase, leading to severe peak tailing[1][2].
Chloroacetamide group Electrophilic carbon susceptible to nucleophilic attack.Highly sensitive to base-catalyzed hydrolysis. Exposure to mobile phases or sample diluents at pH > 7 will cause rapid degradation and the appearance of artifact peaks[3][4].
Amide linkage Neutral under standard HPLC conditions.Provides a basis for separation from synthetic precursors (e.g., 1-methyl-1H-indazol-5-amine). Adjusting pH will shift the retention of the basic amine precursor without affecting the neutral amide.

Troubleshooting FAQs

Q1: Why am I observing severe peak tailing (Asymmetry factor > 1.5) for my target compound?

Root Cause: Peak tailing in indazole derivatives is almost exclusively driven by secondary interactions between the weakly basic nitrogen on the indazole ring and ionized, unreacted silanol groups ( −Si-O− ) on the silica stationary phase[1][5]. The pKa of these residual silanols is typically between 3.5 and 4.5. If your mobile phase pH is above 4.0, these silanols become deprotonated and act as cation-exchange sites[2].

Solution:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase to pH 2.5 using 0.1% Formic Acid or a 10 mM Potassium Phosphate buffer. This fully protonates the silanols, neutralizing their charge and eliminating the ion-exchange mechanism[1].

  • Upgrade the Stationary Phase: Utilize a high-purity, fully end-capped C18 column. If tailing persists, switch to a polar-embedded C18 column (e.g., containing an internal amide or carbamate group), which creates a hydration layer that shields basic analytes from residual silanols[2].

Q2: My retention time is drifting, and I am seeing new, unknown peaks appearing in my chromatogram over time. What is happening?

Root Cause: You are likely observing the on-column or in-vial degradation of the analyte. Chloroacetamides are highly susceptible to hydrolysis, particularly under alkaline or strongly nucleophilic conditions[3]. Base-catalyzed hydrolysis cleaves the chlorine atom, yielding a hydroxyacetamide derivative, or cleaves the amide bond entirely[4].

Solution:

  • Control Sample Diluent pH: Never dissolve this compound in basic diluents or pure, unbuffered protic solvents (like 100% Methanol) for long-term storage, as this promotes solvolysis. Use a diluent that matches your initial acidic mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile).

  • Autosampler Temperature: Maintain the autosampler at 4°C to kinetically suppress hydrolysis during long sequences.

Q3: How do I optimize the resolution between the final product and the synthetic precursor, 1-methyl-1H-indazol-5-amine?

Root Cause: Co-elution occurs when the hydrophobicities of the precursor and the product are too similar under the chosen conditions. Solution: Exploit the pKa difference. The precursor (an aniline-like amine) is basic (pKa ~4.5–5.5), while the target chloroacetamide is neutral. By running the separation at a low pH (e.g., pH 2.5), the precursor amine becomes fully ionized (protonated), making it highly polar. It will elute near the void volume in RP-HPLC, while the neutral target compound will be strongly retained, guaranteeing baseline resolution ( Rs​>2.0 ).

Step-by-Step Optimization Protocol

To establish a self-validating, stability-indicating method, follow this standardized workflow:

Step 1: Column and Mobile Phase Selection

  • Column: Select a 150 mm x 4.6 mm, 3 µm, fully end-capped C18 column.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). This ensures silanol suppression and chloroacetamide stability.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. (Acetonitrile is preferred over methanol to minimize the risk of nucleophilic solvolysis of the chloroacetyl group).

Step 2: Gradient Design

  • Set a flow rate of 1.0 mL/min.

  • Program a linear gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, and re-equilibrate at 10% B for 5 minutes.

  • Causality Check: This wide gradient ensures the elution of the highly polar amine precursor early, the target molecule in the middle, and any non-polar synthetic dimers late in the run.

Step 3: Sample Preparation

  • Weigh 10 mg of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide.

  • Dissolve in 10 mL of Acetonitrile (Stock Solution).

  • Dilute to 100 µg/mL using the initial mobile phase conditions (10% B / 90% A). Crucial: Do not leave the sample in 100% organic solvent to prevent peak distortion (solvent effects) upon injection.

Step 4: System Suitability Testing (SST)

  • Inject the 100 µg/mL standard 5 times.

  • Validation Criteria:

    • Retention Time %RSD 1.0% (Validates absence of degradation/drift).

    • USP Tailing Factor ( Tf​ ) 1.2 (Validates successful silanol suppression).

    • Theoretical Plates ( N ) 10,000.

Troubleshooting Workflow Diagram

Below is a logical decision tree to help you quickly diagnose and resolve the two most common issues with this molecule: peak tailing and degradation.

HPLC_Troubleshooting Start HPLC Issue Detected Tailing Peak Tailing (As > 1.5) Start->Tailing Degradation RT Drift & Extra Peaks (Degradation) Start->Degradation CheckPH Check Mobile Phase pH Tailing->CheckPH Investigate Silanols CheckHydro Evaluate Sample Diluent & Mobile Phase Degradation->CheckHydro Investigate Hydrolysis PHHigh pH > 4.0 (Silanols Ionized) CheckPH->PHHigh PHLow pH < 3.0 (Silanols Protonated) CheckPH->PHLow Action1 Lower pH to 2.5 Use Formic Acid PHHigh->Action1 Action2 Use End-capped or Polar-embedded Column PHLow->Action2 HydroBase Alkaline/Neutral pH (Base-catalyzed Hydrolysis) CheckHydro->HydroBase Action3 Acidify Diluent (0.1% FA) Store at 4°C HydroBase->Action3

Caption: Logical workflow for diagnosing and resolving HPLC peak tailing and degradation issues.

References

  • HPLC Troubleshooting Guide - Peak Tailing, CHROMacademy,
  • How to Reduce Peak Tailing in HPLC?, Phenomenex,
  • What Causes Peak Tailing in HPLC?, Chrom Tech, Inc.,
  • Technical Support Center: Chloroacetamide Stability and Impurity Prevention, Benchchem,
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides, ACS Public

Sources

Optimization

enhancing plasma stability of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide in vivo

Welcome to the Technical Support Center for targeted covalent inhibitor (TCI) development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific pharmacokinetic hurdles ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for targeted covalent inhibitor (TCI) development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific pharmacokinetic hurdles associated with 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide .

Because this compound features a highly reactive chloroacetamide warhead, researchers frequently encounter discrepancies between its robust in vitro potency and its rapid in vivo clearance. This guide breaks down the causality behind these stability issues, offers structural and formulation solutions, and provides a self-validating protocol to eliminate ex vivo artifacts during pharmacokinetic (PK) sampling.

Troubleshooting Guide & FAQs

Q1: Why does 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide exhibit rapid clearance in vivo despite excellent target engagement in vitro? A: The rapid clearance is driven by the intrinsic chemical reactivity of the chloroacetamide moiety. In a complex in vivo environment, the compound falls victim to two primary degradation pathways:

  • Nucleophilic Conjugation (SN2): The α -carbon of the chloroacetamide is highly susceptible to nucleophilic attack by circulating thiols. It rapidly forms irreversible adducts with the free Cys34 residue of Human Serum Albumin (HSA) and circulating glutathione (GSH). As noted in literature regarding 1, highly reactive electrophiles often suffer from poor plasma stability due to these off-target conjugations[1].

  • Enzymatic Hydrolysis: Plasma amidases and esterases recognize the acetamide bond, cleaving it to release the inactive 1-methyl-1H-indazol-5-amine and chloroacetic acid.

G Compound 2-chloro-N-(1-methyl-1H- indazol-5-yl)acetamide Adduct Thiol-Conjugated Adduct (Inactive) Compound->Adduct SN2 Nucleophilic Attack Cleaved 1-methyl-1H-indazol- 5-amine (Cleaved) Compound->Cleaved Amide Hydrolysis Thiol Plasma Thiols (GSH, HSA-Cys34) Thiol->Adduct Amidase Plasma Amidases (Hydrolases) Amidase->Cleaved

Plasma degradation pathways of chloroacetamide covalent inhibitors.

Q2: How can we structurally tune the warhead to enhance plasma half-life while maintaining covalent target engagement? A: If you have the flexibility to optimize the lead, you must tune the electrophile to reduce its intrinsic reactivity toward off-target thiols.

  • Halogen Exchange: Replacing the chloro group with a fluoro group (forming a 2-fluoroacetamide) significantly reduces the SN2 reaction rate due to the stronger C-F bond, which has been shown to drastically improve 2[2].

  • Warhead Switching: Transitioning from a chloroacetamide to an acrylamide shifts the binding mechanism from an SN2 substitution to a Michael addition. Acrylamides require precise spatial alignment within the target's binding pocket to react, making them highly target-specific and far more stable in plasma[3].

  • Steric Hindrance: Adding an α -methyl group to the chloroacetamide creates steric bulk, physically blocking bulky plasma nucleophiles from attacking the electrophilic center.

Table 1: Quantitative Comparison of Covalent Warhead Modifications

Warhead MotifIntrinsic Reactivity (GSH t1/2​ )Human Plasma t1/2​ (In Vitro)In Vivo Clearance (Rat, mL/min/kg)Primary Degradation Pathway
Chloroacetamide (Native)< 15 min< 30 min> 80 (High)SN2 Thiol Conjugation & Amidase Cleavage
Fluoroacetamide > 120 min> 240 min~ 35 (Moderate)Amidase Cleavage (SN2 hindered by C-F bond)
Acrylamide > 300 min> 240 min< 20 (Low)Michael Addition (Highly target-specific)
α -Methyl Chloroacetamide ~ 60 min~ 90 min~ 50 (Moderate)Sterically hindered SN2

Q3: We cannot alter the chemical structure of our lead compound. What formulation strategies can prevent in vivo degradation? A: If the molecule must remain native, it must be physically shielded from plasma nucleophiles and enzymes until it reaches the target tissue. Encapsulating the compound in PEGylated liposomes or PLGA (Poly(lactic-co-glycolic acid)) nanoparticles physically sequesters the electrophile from HSA and amidases, effectively bypassing plasma instability while allowing for intracellular delivery.

Q4: Our in vitro plasma stability assays show a t1/2​ of 45 minutes, but our in vivo PK studies show a t1/2​ of <5 minutes. Why is there a disconnect? A: You are likely observing an ex vivo degradation artifact . When blood is drawn for PK analysis, the compound continues to react with blood components (like GSH and RBCs) in the collection tube at room temperature before the plasma is separated and frozen. This artificially deflates the measured in vivo half-life. You must implement a stabilized collection protocol.

Methodology: Stabilized Pharmacokinetic Blood Collection Protocol

Causality: To obtain accurate PK data for highly reactive chloroacetamides, you must instantly halt both SN2 nucleophilic conjugation and amidase cleavage the moment the blood leaves the animal.

Self-Validation Check: To confirm whether rapid clearance is an in vivo reality or an ex vivo artifact, perform a split-sample validation. Spike 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide into fresh, 37°C whole blood. Process half the sample using standard heparinized tubes at room temperature, and the other half using the stabilized protocol below. If the stabilized sample yields >80% recovery while the standard sample shows <20%, your compound is suffering from ex vivo degradation, proving the necessity of this protocol.

Step-by-Step Workflow:

  • Pre-treatment of Collection Tubes: Pre-fill K2EDTA tubes with a quenching cocktail: N-ethylmaleimide (NEM, 5 mM final) to covalently cap all free thiols in the blood, and Phenylmethylsulfonyl fluoride (PMSF, 1 mM final) to irreversibly inhibit 4[4].

  • Temperature Control: Pre-chill the tubes on wet ice. Enzymatic and SN2 reaction rates drop significantly at 4°C.

  • Blood Collection: Draw blood directly into the pre-chilled, pre-treated tubes. Invert gently 5 times to mix the quenching agents.

  • Rapid Separation: Centrifuge immediately at 3000 x g for 10 minutes at 4°C.

  • Deproteinization: Transfer the plasma supernatant to a new tube containing 3 volumes of ice-cold acetonitrile (containing your internal standard). This precipitates remaining plasma proteins, permanently stopping5[5].

  • Storage: Centrifuge to pellet proteins, then store the supernatant at -80°C until LC-MS/MS analysis.

Workflow BloodDraw In Vivo Blood Collection (Pre-chilled tubes + NEM/PMSF) Centrifuge Rapid Centrifugation (4°C, 3000g, 10 min) BloodDraw->Centrifuge Extraction Protein Precipitation (Acetonitrile + Internal Std) Centrifuge->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PKAnalysis PK Parameter Calculation (t1/2, CL, Vd) LCMS->PKAnalysis

Optimized workflow for in vivo PK blood sampling of covalent inhibitors.

References

  • Advances in covalent drug discovery.
  • Covalent Inhibitors: To Infinity and Beyond.Journal of Medicinal Chemistry.
  • Exploring Covalent Modulators in Drug Discovery and Chemical Biology.Journal of Medicinal Chemistry.
  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors.PMC.
  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabiliz

Sources

Troubleshooting

Technical Support Center: Resolving Precipitation of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Welcome to the Assay Optimization Support Portal. As application scientists, we frequently encounter solubility roadblocks when screening hydrophobic covalent fragments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Portal. As application scientists, we frequently encounter solubility roadblocks when screening hydrophobic covalent fragments. This guide provides a comprehensive, mechanistic approach to troubleshooting and resolving precipitation issues associated with 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide in biochemical and cell-based assay media.

Mechanistic Root Cause Analysis

To solve a precipitation issue, we must first understand the thermodynamic and kinetic forces driving it.

The Chemical Context: 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is a covalent electrophile. It features a highly lipophilic 1-methylindazole core paired with a reactive chloroacetamide warhead. Because the N1 position of the indazole is methylated, the molecule loses a critical hydrogen-bond donor, significantly increasing its hydrophobicity compared to standard indazoles.

The "Solvent Shock" Phenomenon: When you dispense this compound from a 100% DMSO stock solution into an aqueous assay buffer, it undergoes immediate "solvent shock." The rapid drop in the solvent's dielectric constant strips the compound of its DMSO solvation shell. To minimize thermodynamically unfavorable interactions with water, the hydrophobic planar surfaces of the indazole core rapidly self-associate via π−π stacking and hydrophobic collapse.

This localized supersaturation breaches the compound's kinetic solubility limit. Rather than forming a crystalline solid, these molecules often form colloidal aggregates in the low-to-mid micromolar range[1]. These colloids are highly problematic because they non-specifically sequester and denature target enzymes, leading to erratic readouts and false-positive inhibition[1].

AggregationMechanism A Compound in 100% DMSO B Aqueous Assay Buffer A->B Aqueous Dilution C Solvent Shock & Supersaturation B->C Dielectric Shift D Monomeric Solution C->D Concentration < CAC E Colloidal Aggregation C->E Concentration > CAC F Valid Target Binding D->F Specific Interaction G Enzyme Sequestration E->G False Positives

Mechanism of solvent shock and colloidal aggregation in aqueous assays.

Actionable FAQs

Q1: My assay shows excellent inhibition at 1 µM, but the signal becomes noisy and irreproducible at 10 µM. Is the compound degrading? A: It is highly likely you have crossed the compound's Critical Aggregation Concentration (CAC). At concentrations above the CAC, the compound forms colloids that non-specifically trap your target protein[1]. The erratic signal is a hallmark of colloidal interference, not chemical degradation.

Q2: Can I just increase the DMSO concentration to 5% to keep it in solution? A: We strongly advise against this. While increasing DMSO acts as a co-solvent and improves kinetic solubility, concentrations above 1% (v/v) frequently destabilize target proteins, alter enzyme kinetics, and shift the thermodynamic equilibrium of the assay. Instead, utilize carrier proteins or biocompatible surfactants.

Q3: How do carrier proteins like BSA prevent precipitation? A: Bovine Serum Albumin (BSA) possesses deep, hydrophobic binding pockets. When added to the assay buffer before the compound, BSA acts as a thermodynamic sink. It sequesters the monomeric form of the hydrophobic indazole, preventing the nucleation events that lead to colloidal aggregation[1].

Q4: Does the order of reagent addition matter? A: Absolutely. Never add neat DMSO stock directly to a well containing your target protein. The localized high concentration of DMSO and compound will instantly nucleate and denature the protein. Always add the compound to a larger volume of vigorously mixing buffer, allow it to equilibrate, and add the protein last.

Validated Experimental Protocols

To ensure scientific trustworthiness, your experimental design must be a self-validating system. You must establish the kinetic solubility limit of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide before interpreting biological data[2].

Protocol A: Self-Validating Kinetic Solubility Assessment (Nephelometry)

This protocol uses light scattering to detect the exact concentration at which the compound precipitates or forms colloids[3].

  • Prepare Stocks: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Prepare a second batch supplemented with 0.01% Tween-20.

  • Dispense Buffer: Pipette 50 µL of the respective buffers into a 384-well clear-bottom microtiter plate.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), dispense the compound in a 12-point dose-response format (0.1 µM to 100 µM final). Crucial: Maintain a constant 1% DMSO final concentration across all wells to isolate the compound's solubility variable.

  • Internal Controls: Include a vehicle-only control (1% DMSO) and a known non-aggregating control compound to validate the centrifugation and reading process[1].

  • Equilibration: Seal the plate and incubate for 2 hours at room temperature with gentle orbital shaking.

  • Readout: Measure the turbidity using a nephelometer (e.g., BMG NEPHELOstar). A sharp increase in scattered light indicates the CAC has been breached[2].

Protocol B: Optimized Assay Assembly Workflow

Once the solubility limit is established via Protocol A, use this optimized workflow for your biochemical screens (e.g., TR-FRET)[4].

  • Pre-coat Wells: Dispense assay buffer containing 0.1 mg/mL BSA into the assay plate. The BSA acts as a carrier protein to stabilize the compound[1].

  • Dispense Compound: Acoustically dispense the compound into the buffer.

  • Rapid Mixing: Immediately mix via automated pipetting (3 cycles) to disperse localized DMSO gradients and prevent solvent shock.

  • Equilibration: Incubate for 5 minutes at room temperature to allow the compound to distribute into the BSA hydrophobic pockets.

  • Protein Addition: Add the target enzyme/protein only after the compound is fully dispersed. This prevents the protein from acting as a nucleation seed[1].

MitigationWorkflow Step1 1. Prepare 10mM DMSO Stock Step3 3. Acoustic Dispense Compound (Final DMSO < 1%) Step1->Step3 Step2 2. Pre-coat Plate with Buffer (+ 0.1 mg/mL BSA) Step2->Step3 Buffer First Step4 4. Incubate 5 min (Equilibration) Step3->Step4 Rapid Mixing Step5 5. Add Target Protein Step4->Step5

Optimized step-by-step workflow for mitigating compound precipitation.

Performance Data

The following table summarizes the quantitative impact of various buffer modifications on the kinetic solubility limit of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, as determined by nephelometry.

Buffer AdditiveConcentrationObserved Kinetic Solubility Limit (µM)Mechanism of SolubilizationRisk of Assay Interference
None (Standard Buffer) N/A< 2.5 µMN/AHigh (Colloidal Aggregation)
DMSO 5% (v/v)~ 10.0 µMCo-solventHigh (Protein Denaturation)
CHAPS 1 mM~ 25.0 µMZwitterionic SolubilizationLow (Biocompatible)
Tween-20 0.01% (v/v)> 50.0 µMMicellar EncapsulationLow (May disrupt weak PPIs)
BSA 0.1 mg/mL> 100.0 µMHydrophobic Carrier SinkMedium (May sequester compound)

Note: While BSA provides the highest solubility rescue, it lowers the free test compound concentration. Always verify that high concentrations of carrier proteins do not disrupt your specific assay readout[1].

References

  • Assay Interference by Aggregation - Assay Guidance Manual National Center for Biotechnology Information (NCBI) URL: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds American Pharmaceutical Review URL: [Link]

  • SLAS Discovery: Advancing Tools for Cancer Fibrosis and Drug Discovery Society for Laboratory Automation and Screening (SLAS) URL:[Link]

  • Aqueous Solubility Assays: Kinetic vs. Thermodynamic Creative Bioarray URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide vs. Standard Indazole-Based Inhibitors

The transition from reversible occupancy-driven pharmacology to targeted covalent inhibition (TCI) represents a paradigm shift in modern drug discovery. Indazole scaffolds have long been privileged structures in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from reversible occupancy-driven pharmacology to targeted covalent inhibition (TCI) represents a paradigm shift in modern drug discovery. Indazole scaffolds have long been privileged structures in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors (e.g., axitinib, pazopanib) due to their ability to mimic the adenine ring of ATP.

However, the emergence of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide as a targeted covalent building block fundamentally alters the thermodynamic and kinetic profile of target engagement [1]. This guide objectively compares the mechanistic behavior, experimental validation, and performance metrics of this covalent chloroacetamide-indazole derivative against standard reversible indazole inhibitors.

Mechanistic Divergence: Thermodynamics vs. Kinetics

To understand the performance gap between these two classes, we must analyze the causality behind their binding mechanics.

Standard Indazole Inhibitors (Reversible): Standard indazoles rely entirely on thermodynamic equilibrium. Their efficacy is dictated by non-covalent interactions (hydrogen bonding, van der Waals forces, and hydrophobic packing). Because binding is reversible, maintaining target inhibition requires continuous systemic drug exposure to keep local concentrations above the dissociation constant ( Kd​ ). This often leads to vulnerability against high intracellular concentrations of endogenous substrates (like ATP) and necessitates higher dosing, which can drive off-target toxicity.

2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (Covalent): This compound engineers a kinetic trap. It features three distinct, purpose-built components:

  • The Indazole Core: Provides the initial non-covalent recognition (the encounter complex, Ki​ ) [2].

  • The 1-Methyl Substitution: This is not merely a structural filler. Methylating the N1 position prevents tautomerization of the indazole ring. By locking the molecule into a single bioactive conformation, it reduces the entropic penalty of binding and precisely directs the vector of the electrophile toward the target residue [3].

  • The α -Chloroacetamide Warhead: Acts as a tunable electrophile. Once the encounter complex is formed, the chloroacetamide undergoes an irreversible SN​2 nucleophilic substitution with a proximal, non-catalytic cysteine residue (e.g., Cys218 in MAP2K7 or Cys12 in KRAS G12C), driven by the inactivation rate constant ( kinact​ ) [1, 4].

BindingKinetics cluster_0 Standard Indazole (Reversible) cluster_1 Chloroacetamide-Indazole (Covalent) Target1 Target + Inhibitor Complex1 Non-Covalent Complex (Equilibrium) Target1->Complex1 k_on Target2 Target + Inhibitor Complex2 Encounter Complex (K_i) Target2->Complex2 k_on / k_off Covalent Covalent Adduct (k_inact) Complex2->Covalent Irreversible S_N2

Figure 1: Kinetic pathways comparing reversible equilibrium binding vs. two-step irreversible covalent engagement.

Comparative Performance Data

The shift from a reversible to a covalent mechanism yields distinct quantitative advantages, particularly in residence time and substrate competition.

ParameterStandard Reversible Indazoles2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamideMechanistic Causality
Binding Mode Equilibrium-driven ( Kd​ , IC50​ )Non-equilibrium ( kinact​/Ki​ )Covalent bond formation overrides thermodynamic equilibrium.
Target Residence Time Transient (Seconds to Hours)Infinite (Dictated by protein half-life)The covalent bond prevents dissociation, sustaining inhibition even after drug clearance.
ATP Competition Highly vulnerableInvulnerable post-bindingOnce the covalent bond forms, high intracellular ATP cannot displace the inhibitor.
Selectivity Driver Pocket shape & charge complementarityPocket shape + Cysteine proximityRequires both structural fit and the exact spatial alignment of a nucleophilic thiol [1].
GSH Reactivity (Off-target) None (Non-reactive)Moderate to LowChloroacetamides are generally less reactive than unhindered acrylamides, balancing stability and potency [2].

Experimental Workflows: Self-Validating Protocols

To objectively prove the superiority and mechanism of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide over standard indazoles, researchers must employ self-validating assay systems. The following protocols are designed with internal controls to definitively distinguish covalent modification from high-affinity reversible binding.

Protocol 1: Intact Protein Mass Spectrometry (Covalency Validation)

This protocol utilizes denaturing conditions to destroy all non-covalent interactions. If an inhibitor remains bound under these conditions, it is unequivocally covalent.

  • Incubation: Incubate 10 µM of the recombinant target protein (e.g., MAP2K7) with 50 µM of the inhibitor in 50 mM HEPES buffer (pH 7.4) at 25°C for 60 minutes. Run a parallel control with a standard reversible indazole.

  • Denaturation (Critical Step): Quench the reaction by adding 1% Formic Acid. This drastically lowers the pH, unfolding the protein and stripping away all non-covalent binders.

  • LC-MS Analysis: Inject the sample onto a C4 desalting column coupled to an Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF-MS).

  • Deconvolution & Analysis: Use deconvolution software (e.g., MaxEnt1) to determine the intact protein mass.

  • Validation Logic:

    • Standard Indazole: Will dissociate during denaturation. The spectra will show only the wild-type protein mass.

    • Chloroacetamide-Indazole: Will show a distinct mass shift. Because the reaction is an SN​2 displacement of the chloride leaving group by a thiol, the exact mass shift will be +[Mass of Inhibitor - HCl (36.46 Da)] .

Protocol 2: Biochemical Washout Assay (Irreversibility Validation)

This functional assay proves that the covalent adduct translates to sustained enzymatic inhibition, even when systemic drug levels drop to zero.

  • Pre-incubation: Treat the target kinase with a concentration equal to 10× the IC50​ of both the reversible and covalent inhibitors in parallel for 60 minutes to ensure >95% target occupancy.

  • Rapid Dilution: Dilute the enzyme-inhibitor complexes 100-fold into an assay buffer containing saturating concentrations of substrate and ATP. This drops the free inhibitor concentration far below its Ki​ .

  • Continuous Monitoring: Measure kinase activity (e.g., via ADP-Glo assay) continuously over a 4-hour period.

  • Validation Logic: The standard indazole will exhibit a rapid recovery of kinase activity as the inhibitor dissociates to re-establish a new equilibrium. The enzyme treated with the chloroacetamide derivative will remain fully inhibited (flatline activity), proving irreversible engagement.

ExperimentalWorkflow Start Incubate Target Protein + Inhibitor Split Parallel Validation Workflows Start->Split MS_Path Intact Mass Spectrometry Split->MS_Path Wash_Path Biochemical Washout Assay Split->Wash_Path Denature Acid Denaturation (Strips Non-Covalent Binders) MS_Path->Denature MassShift Detect Exact Mass Shift (+Adduct - HCl) Denature->MassShift Dilution 100x Rapid Dilution (Drops [I] below K_i) Wash_Path->Dilution Activity Monitor Activity Recovery (Flatline = Irreversible) Dilution->Activity

Figure 2: Orthogonal experimental workflows for validating covalent irreversible target engagement.

References

  • Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors ACS Publications[Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets ChemRxiv[Link]

  • Expanding the Scope of Electrophiles Capable of Targeting K-Ras Oncogenes ACS Biochemistry[Link]

  • Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS G12C Cancer Discovery (AACR Journals)[Link]

Comparative

kinome selectivity profiling of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

A Comparative Guide for Fragment-Based Drug Discovery (FBDD) In the landscape of targeted covalent inhibitors (TCIs), achieving kinome-wide selectivity remains a profound medicinal chemistry challenge. Fragment-based dru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Fragment-Based Drug Discovery (FBDD)

In the landscape of targeted covalent inhibitors (TCIs), achieving kinome-wide selectivity remains a profound medicinal chemistry challenge. Fragment-based drug discovery (FBDD) has emerged as a premier strategy to map novel allosteric and orthosteric cysteine pockets.

This guide evaluates the performance, reactivity, and kinome selectivity profiling of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide —a benchmark electrophilic fragment. By combining a privileged indazole hinge-binding scaffold with a tunable α -chloroacetamide warhead, this molecule serves as an optimal model for interrogating front-pocket (FP) N-terminal cap cysteines across the human kinome[1].

Mechanistic Rationale: Scaffold & Warhead Design

The structural logic of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide relies on a two-step binding mechanism: non-covalent pre-organization followed by irreversible SN​2 alkylation.

  • The Indazole Core: The 1-methyl-1H-indazole scaffold acts as an adenine mimetic. The N1-methylation prevents tautomerization, locking the fragment into a defined conformation that forms high-fidelity hydrogen bonds with the kinase hinge region.

  • The α -Chloroacetamide Warhead: Positioned at the 5-position, the electrophile is directed toward the solvent-exposed P-loop or front pocket. Chloroacetamides offer a "Goldilocks" reactivity profile—they are roughly 21-fold less reactive than promiscuous iodoacetamides, yet significantly more reactive than standard acrylamides, making them ideal for capturing weak-affinity fragment interactions[2].

Reactivity Cys Kinase Target (Reactive Cysteine) Complex Reversible Pre-complex (Non-covalent Affinity) Cys->Complex Frag Indazole-Chloroacetamide (Electrophile) Frag->Complex Adduct Irreversible Adduct (Thioether Bond) Complex->Adduct SN2 Alkylation

Two-step mechanism of targeted covalent kinase inhibition via SN2 alkylation.

Comparative Performance: Warhead Selection

When designing a covalent fragment library, the choice of electrophile dictates both the hit rate and the false-positive (promiscuity) rate. Table 1 objectively compares the chloroacetamide warhead against alternative electrophiles used in kinase FBDD. Interestingly, while acrylamides are the standard for FDA-approved drugs, α -chloroacetamides can exhibit superior half-lives in the presence of physiological glutathione (GSH) depending on the microenvironment[3],[4].

Table 1: Electrophilic Warhead Comparison in FBDD
Warhead TypeIntrinsic Reactivity (GSH t1/2​ )FBDD Hit RateKinome Promiscuity RiskPrimary Application
Iodoacetamide Very High (< 1 min)HighSevere (High false positives)Non-specific cysteine mapping
Chloroacetamide Moderate (10 - 120 min)OptimalModerate (Tunable via scaffold)Fragment screening & hit ID
Acrylamide Low (Hours to Days)LowLow (Requires high Kd​ affinity)Late-stage lead optimization
Fluorosulfate Very Low (Stable)Very LowVery Low (Tyrosine/Lysine targeted)Targeting non-cysteine nucleophiles

Experimental Methodology: Self-Validating Kinobead Profiling

To empirically determine the selectivity of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, we utilize a quantitative chemoproteomic workflow combining immobilized broad-spectrum kinase inhibitors (Kinobeads) with high-resolution LC-MS/MS[5].

This protocol is a self-validating system : it uses a DMSO vehicle as a negative baseline and relies on competitive displacement. If the fragment covalently modifies a kinase active site, that kinase is sterically blocked from binding the Kinobeads, resulting in a quantifiable depletion in the MS readout.

Step-by-Step Protocol

Step 1: Native Lysate Preparation

  • Action: Lyse cells (e.g., HeLa or MDA-MB-231) using a modified RIPA buffer containing 0.8% NP-40, protease inhibitors, and phosphatase inhibitors.

  • Causality: Mild non-ionic detergents preserve the native 3D conformation of kinase complexes. Covalent fragment binding is highly dependent on the spatial accessibility of the target cysteine; denaturing the proteins would yield false-positive reactivities[5].

Step 2: Covalent Fragment Incubation

  • Action: Aliquot 1 mg of lysate. Treat with 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide at 1 µM and 10 µM (with a DMSO control) for 1 hour at 37°C.

  • Causality: Testing at two distinct concentrations establishes a dose-dependent target engagement curve, differentiating specific high-affinity binding from non-specific alkylation.

Step 3: Kinobead Enrichment

  • Action: Add 35 µL of Kinobead matrix (Sepharose beads functionalized with staurosporine, purvalanol B, etc.) to the lysates. Incubate for 2 hours at 4°C. Wash beads extensively with ice-cold Tris-buffered saline.

  • Causality: The Kinobeads capture the unreacted kinome. Kinases covalently occupied by the fragment cannot bind the beads and are washed away, creating a negative enrichment signal.

Step 4: On-Bead Digestion

  • Action: Resuspend beads in denaturing buffer (8M urea). Reduce disulfides with 5 mM TCEP and alkylate free cysteines with 10 mM iodoacetamide. Digest overnight with Trypsin/Lys-C[5].

  • Causality: Alkylating the remaining free cysteines with iodoacetamide prevents artifactual disulfide scrambling during MS preparation, ensuring that the detected peptides accurately reflect the native protein sequences.

Step 5: LC-MS/MS & Bioinformatics

  • Action: Analyze desalted peptides via nanoLC-MS/MS. Use Label-Free Quantification (LFQ) to calculate the ratio of kinase abundance in DMSO vs. Fragment-treated samples.

  • Causality: LFQ provides a robust statistical framework for identifying true targets. A high LFQ ratio (DMSO/Fragment > 4.0) indicates strong covalent target engagement.

G N1 1. Cell Lysate Preparation (Native Kinome) N2 2. Fragment Incubation (Indazole-Chloroacetamide) N1->N2 N3 3. Kinobead Enrichment (Immobilized Broad-Spectrum Inhibitors) N2->N3 N4 4. On-Bead Digestion (Trypsin/Lys-C) N3->N4 N5 5. LC-MS/MS Analysis (Label-Free Quantification) N4->N5 N6 6. Target Identification (Selectivity Scoring) N5->N6

Chemoproteomic workflow for covalent fragment kinome selectivity profiling.

Representative Kinome Selectivity Data

When subjected to the Kinobead/LC-MS profiling workflow, 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide demonstrates a distinct selectivity profile. Because the indazole core mimics ATP and the chloroacetamide targets proximal cysteines, the fragment selectively depletes kinases possessing an accessible front pocket (FP) N-terminal cap cysteine (e.g., MAP2K7, EGFR, BTK)[3],[1].

Table 2 illustrates the quantitative target engagement (represented as % Depletion relative to DMSO).

Table 2: Kinobead Competition Profiling (10 µM Fragment)
Kinase TargetTarget Cysteine PositionStructural Domain% Depletion (Target Engagement)Selectivity Status
MAP2K7 (MKK7) Cys218Hinge / Front Pocket> 95%Primary Hit
EGFR Cys797Front Pocket (N-cap)88%Secondary Hit
BTK Cys481Front Pocket (N-cap)82%Secondary Hit
SRC None (Lacks reactive Cys)N/A< 5%Off-Target (Spared)
CDK2 None (Lacks reactive Cys)N/A< 5%Off-Target (Spared)

Data Interpretation: The fragment exhibits excellent pathway selectivity. Kinases lacking an appropriately positioned nucleophilic cysteine (like SRC and CDK2) are entirely spared, validating that the indazole scaffold's non-covalent affinity is insufficient to inhibit kinases without the synergistic covalent bond formation.

Conclusion

The evaluation of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide highlights the power of combining privileged scaffolds with moderately reactive electrophiles. By utilizing a self-validating Kinobead/LC-MS workflow, researchers can rapidly map the cysteinome. This specific fragment serves as an ideal starting point for structure-based drug design (SBDD), where the chloroacetamide can be systematically optimized into a clinically viable acrylamide once the non-covalent binding vectors are fully elaborated.

References

  • Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - ACS Publications. 3

  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks - ACS Publications. 5

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - NIH / PubMed Central. 2

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. 4

  • Reactivities of the Front Pocket N-Terminal Cap Cysteines in Human Kinases - ACS Publications. 1

Sources

Validation

validating target engagement of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide using CETSA

Executive Summary: The Covalent Validation Bottleneck In modern targeted therapeutics, covalent inhibitors offer unparalleled advantages in potency, selectivity, and prolonged duration of action. However, validating that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Covalent Validation Bottleneck

In modern targeted therapeutics, covalent inhibitors offer unparalleled advantages in potency, selectivity, and prolonged duration of action. However, validating that a covalent probe successfully engages its intended target within the complex milieu of a living cell remains a significant bioanalytical challenge.

This guide provides an in-depth comparative analysis of target engagement (TE) platforms, focusing on the validation of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide . By deconstructing the chemical logic of this probe and comparing the Cellular Thermal Shift Assay (CETSA) against orthogonal methods like Activity-Based Protein Profiling (ABPP) and NanoBRET, we establish a robust, self-validating framework for quantifying covalent target engagement in live cells.

Deconstructing the Probe: 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

To design an effective validation protocol, we must first understand the causality behind the probe's molecular architecture. This compound is a rationally designed covalent fragment comprising two critical functional domains:

  • The Recognition Scaffold (1-methyl-1H-indazol-5-yl): Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as ATP-competitive hinge binders in kinase inhibitors. This moiety drives the initial, reversible affinity ( Ki​ ) toward the target kinase's active site.

  • The Covalent Warhead (2-chloroacetamide): Chloroacetamides are mild electrophiles. Once the indazole scaffold anchors the probe in the binding pocket, the chloroacetamide undergoes a proximity-driven SN​2 nucleophilic attack by a spatially adjacent, reactive cysteine residue, forming an irreversible thioether bond.

Because this interaction is irreversible, successful engagement fundamentally alters the thermodynamic stability of the target protein—making it an ideal candidate for thermal shift analysis.

Orthogonal Assay Comparison: CETSA vs. Alternatives

While biochemical assays can confirm in vitro reactivity, they fail to account for cellular permeability, intracellular ATP competition, and localized redox environments. To validate intracellular engagement, researchers typically choose between CETSA, Competitive ABPP, and NanoBRET.

Table 1: Quantitative Comparison of Live-Cell Target Engagement Platforms

Assay PlatformPrimary PrincipleLive-Cell CapabilityCovalent SuitabilityGenetic ModificationThroughput
CETSA Ligand-induced thermodynamic stabilizationYes (Intact cells)Excellent (Massive ΔTm​ shifts)None (Label-free)Medium/High
Competitive ABPP Broad-spectrum probe competitionYes (via cell entry)Excellent (Direct site mapping)None Low/Medium
NanoBRET Bioluminescence resonance energy transferYes Good (Occupancy measurement)Yes (NanoLuc fusion)High
DARTS Protease resistanceNo (Lysate primarily)ModerateNone Low

Insight: As pioneered by the [1], Competitive ABPP is the gold standard for mapping proteome-wide off-targets of covalent electrophiles. However, it requires complex LC-MS/MS infrastructure. NanoBRET , developed by [2], offers high-throughput kinetic data but requires transfecting cells with a NanoLuc-fusion construct, potentially altering native protein stoichiometry.

CETSA , introduced by [3] and further developed by [4], emerges as the optimal choice for this probe. It requires no genetic engineering, operates in native cells, and yields highly pronounced thermal shifts ( ΔTm​>5−10∘C ) due to the irreversible nature of the chloroacetamide-cysteine bond.

Visualization: Workflow & Mechanistic Logic

The following diagrams illustrate the comparative workflow and the biophysical mechanism exploited by CETSA.

G cluster_CETSA CETSA Workflow (Thermodynamic) cluster_ABPP Competitive ABPP Workflow (Chemical) Start Live Cells Treated with Probe (2-chloro-N-...-acetamide) Heat Aliquot & Heat Shock (Temperature Gradient) Start->Heat Lysis2 Cell Lysis Start->Lysis2 Lysis1 Gentle Cell Lysis Heat->Lysis1 Centrifuge Ultracentrifugation (Pellet Aggregates) Lysis1->Centrifuge Detect1 Western Blot / MS (Quantify Soluble Target) Centrifuge->Detect1 Label Add Broad-Spectrum Reactive Probe (e.g., FP-Biotin) Lysis2->Label Enrich Streptavidin Enrichment Label->Enrich Detect2 LC-MS/MS (Identify Unlabeled Cysteines) Enrich->Detect2

Caption: Workflow comparison between CETSA (thermodynamic stabilization) and ABPP (chemical competition).

Mechanism Probe Covalent Probe (Chloroacetamide) Complex Probe-Kinase Complex (Irreversible Thioether Bond) Probe->Complex Binds Target Target Target Kinase (Native State) Target->Complex Reactive Cys Aggregated Protein Aggregation (Precipitates at High Temp) Target->Aggregated Heat Stress (No Probe) Stabilized Thermodynamically Stabilized (Remains Soluble at High Temp) Complex->Stabilized Heat Stress

Caption: Biophysical mechanism of covalent target engagement preventing heat-induced protein aggregation.

Application Workflow: Live-Cell CETSA for Covalent Engagement

To ensure scientific integrity, a CETSA protocol must be a self-validating system . Every step must include internal controls to distinguish genuine target engagement from artifactual precipitation or vehicle toxicity.

Step 1: Live-Cell Treatment & Equilibration
  • Procedure: Culture the target cell line (e.g., A549 or HCT116) to 70-80% confluency. Treat cells with varying concentrations of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (e.g., 0.1 µM, 1 µM, 10 µM) and a strictly matched DMSO vehicle control. Incubate for 2-4 hours.

  • Causality: Covalent binding is time-dependent. A 2-4 hour incubation allows sufficient time for cell penetration, initial non-covalent docking of the indazole moiety, and the subsequent rate-limiting covalent reaction of the chloroacetamide. The DMSO control ensures that any observed thermal shifts are not artifacts of solvent-induced cellular stress.

Step 2: Thermal Challenge (The ITDRF Approach)
  • Procedure: Harvest the intact cells, wash with PBS, and aliquot equally into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed immediately by cooling to 4°C.

  • Causality: Heating provides the thermodynamic stress required to unfold unliganded proteins. Because our probe forms a covalent bond, the conformational entropy of the folded state is drastically restricted, "trapping" the protein in its native fold. This requires significantly higher thermal energy to denature, resulting in a pronounced shift in the aggregation temperature ( Tagg​ ).

Step 3: Gentle Lysis & Physical Separation
  • Procedure: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) in a non-denaturing buffer supplemented with protease inhibitors. Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C.

  • Causality: The lysis method is critical. Using harsh detergents (like SDS) would chemically denature the stabilized complex, destroying the assay's readout. Freeze-thaw ensures the preservation of the heat-stabilized fraction. Ultracentrifugation physically separates the heavy, aggregated (unbound/denatured) proteins into the pellet, leaving only the soluble (probe-bound/stabilized) proteins in the supernatant.

Step 4: Quantification & Data Interpretation
  • Procedure: Analyze the soluble supernatant using quantitative Western blotting against the target kinase. Plot the normalized band intensities against temperature to generate melt curves for both the vehicle and probe-treated samples.

  • Causality: The inflection point of the melt curve represents the Tagg​ . For a highly reactive chloroacetamide probe, you should observe a massive rightward shift ( ΔTm​>5∘C ) or a distinct "plateau" effect where the protein resists degradation even at extreme temperatures. If the ΔTm​ is negligible, the probe either failed to penetrate the cell or failed to covalently modify the target cysteine.

References

  • Cravatt Lab Research - Activity-Based Protein Profiling (ABPP) Source: The Cravatt Laboratory, Scripps Research URL:[Link]

  • NanoBRET® Target Engagement Assays Source: Promega Corporation URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Martinez Molina D, et al. Science. 2013 Jul 5;341(6141):84-7. (PubMed) URL:[Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained Source: Pelago Bioscience URL:[Link]

Comparative

Comparative IC50 Profiling and Electrophilic Tuning of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Strategic Context In the landscape of targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Strategic Context

In the landscape of targeted covalent inhibitors (TCIs), the 1-methyl-1H-indazole scaffold has emerged as a privileged pharmacophore, particularly for binding the hinge region of kinases. 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide serves a dual purpose in modern drug discovery: it acts as a highly reactive covalent warhead targeting solvent-exposed cysteine residues, and as a versatile synthetic intermediate for generating diverse inhibitor libraries via nucleophilic substitution (such as in the synthesis of [1] and [2]).

This guide objectively compares the biochemical performance (IC₅₀) and kinetic parameters of the chloroacetamide product against its structural analogs—specifically evaluating how tuning the electrophilic warhead impacts potency and selectivity against a model cysteine-containing target, Fibroblast Growth Factor Receptor 4 (FGFR4)[3].

Mechanistic Rationale: Warhead Tuning & Causality

As a Senior Application Scientist, I emphasize that selecting a covalent warhead is an exercise in balancing reactivity with selectivity. The causality behind these structural modifications is rooted in the principles of physical organic chemistry:

  • The Chloroacetamide (Product): Undergoes an SN​2 alkylation with the thiolate of a target cysteine (e.g., Cys552 in FGFR4). While it yields rapid and potent inhibition, its high intrinsic electrophilicity often leads to rapid depletion by intracellular glutathione (GSH), resulting in off-target toxicity.

  • The Acrylamide (Analog 1): Replaces the SN​2 mechanism with a softer Michael addition. This improves the half-life in GSH but can sometimes result in a drop in target-specific IC₅₀ due to suboptimal orientation.

  • The α -Fluoroacrylamide (Analog 2): As demonstrated in [3], adding an electron-withdrawing fluorine atom to the alpha position lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This precisely tunes the Michael addition rate to match the specific microenvironment of Cys552, achieving single-digit nanomolar IC₅₀ values while maintaining high kinome selectivity.

  • The Propionamide (Analog 3): Serves as the critical non-covalent control. Lacking an electrophilic center, it proves that the nanomolar potency of the other analogs is entirely dependent on covalent bond formation.

G FGF19 FGF19 Ligand FGFR4 FGFR4 (Cys552) FGF19->FGFR4 Activates FRS2 FRS2 / Grb2 FGFR4->FRS2 Phosphorylation Inhibitor Chloroacetamide Analog Inhibitor->FGFR4 Covalent Blockade (SN2 at Cys552) MAPK MAPK / ERK Pathway FRS2->MAPK Signal Cascade Proliferation Tumor Proliferation MAPK->Proliferation Drives

Caption: FGFR4 Signaling Cascade and the Mechanism of Covalent Blockade by Indazole Analogs.

Comparative IC₅₀ Profiling & Kinetic Data

The following table summarizes the quantitative performance of the 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide core against its derivatives. Data is contextualized using FGFR4 (Cys552) as the primary target and FGFR1 (lacking the homologous cysteine) as the selectivity counter-screen[3].

CompoundWarhead TypeElectrophilic MechanismFGFR4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)GSH Half-Life (t₁/₂)
2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide α -Chloroacetamide SN​2 Alkylation16.0 ± 4.085.0 ± 12.0< 15 min
N-(1-methyl-1H-indazol-5-yl)acrylamide AcrylamideMichael Addition45.0 ± 11.0> 1000~ 120 min
2-fluoro-N-(1-methyl-1H-indazol-5-yl)acrylamide α -FluoroacrylamideTuned Michael Addition2.4 ± 0.5> 1000~ 300 min
N-(1-methyl-1H-indazol-5-yl)propionamide PropionamideNone (Reversible)> 5000> 5000Stable

Data Interpretation: The chloroacetamide product exhibits strong potency (16 nM) but suffers from poor selectivity against FGFR1 and rapid GSH depletion. The α -fluoroacrylamide analog resolves this, dropping the IC₅₀ to 2.4 nM while extending the GSH half-life, proving the value of electrophilic tuning.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the evaluation of these compounds relies on a self-validating system . Protocol A provides the macroscopic functional readout (IC₅₀), but because time-dependent assays can be confounded by tight reversible binding, Protocol B is strictly required to mechanistically validate that the IC₅₀ is driven by true covalent modification.

Protocol A: Time-Dependent TR-FRET Kinase Assay (Functional Validation)

Causality: Covalent inhibitors require a two-step binding process (reversible association followed by irreversible bond formation). Omitting pre-incubation will artificially inflate the apparent IC₅₀.

  • Compound Preparation: Prepare a 3-fold serial dilution of the indazole analogs in 100% DMSO.

  • Enzyme Addition: Transfer 100 nL of compounds to a 384-well ProxiPlate. Add 5 µL of recombinant FGFR4 kinase domain (1 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Critical Pre-incubation: Incubate the enzyme-inhibitor mixture for exactly 60 minutes at room temperature. Rationale: This allows the slow covalent inactivation rate ( kinact​ ) to reach equilibrium.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the predetermined Km​ of 50 µM) and 50 nM ULight-labeled poly-GT substrate.

  • Detection: Incubate for 60 minutes. Stop the reaction by adding 10 µL of Eu-anti-phospho-substrate antibody supplemented with 10 mM EDTA.

  • Analysis: Read the TR-FRET signal (Emission at 665 nm / 615 nm) on an EnVision multimode plate reader. Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol B: Intact Protein LC-MS Adduct Validation (Mechanistic Validation)

Causality: If Protocol A yields a low IC₅₀, Protocol B must show a corresponding mass shift (+M) for the chloroacetamide, and no mass shift for the propionamide control. This cross-validates the assay system.

  • Incubation: Incubate 5 µM recombinant FGFR4 with 50 µM of the test compound (10x molar excess) in HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Quenching: Stop the reaction by adding formic acid to a final concentration of 1%.

  • Chromatography: Inject the sample onto a C4 analytical column (e.g., Waters MassPREP) coupled to a Time-of-Flight (TOF) mass spectrometer. Run a rapid gradient of 5-95% Acetonitrile (0.1% Formic Acid) over 10 minutes.

  • Deconvolution: Process the raw multiply-charged mass spectra using maximum entropy algorithms (e.g., MaxEnt1) to obtain the intact zero-charge mass.

  • Validation Check: Calculate the mass difference between the apo-protein and the treated protein. For 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, a successful covalent modification at Cys552 will yield a mass shift corresponding exactly to the molecular weight of the warhead minus the leaving group (-HCl).

Workflow Step1 Compound Incubation Step2 TR-FRET Kinase Assay Step1->Step2 Step4 Intact Protein LC-MS Step1->Step4 Parallel Validation Step3 IC50 Calculation (Dose-Response) Step2->Step3 Step5 Adduct Validation Step4->Step5

Caption: Self-Validating Workflow for Evaluating Covalent Kinase Inhibitors.

References

  • Design, synthesis, and biological evaluation of indazole derivatives as highly selective and potent FGFR4 inhibitors for the treatment of FGF19-driven hepatocellular cancer. European Journal of Medicinal Chemistry. URL:[Link]

  • Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm (RSC Publishing). URL:[Link]

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. PMC (National Institutes of Health). URL:[Link]

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Validation

A Researcher's Guide to Robust Controls for Kinase Screening: The Case of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

In the landscape of drug discovery, particularly in kinase inhibitor screening, the integrity of your data is paramount. A screening campaign is only as reliable as its controls.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly in kinase inhibitor screening, the integrity of your data is paramount. A screening campaign is only as reliable as its controls. Without a well-designed set of positive and negative controls, researchers risk misinterpreting data, pursuing false positives, or discarding promising leads. This guide provides an in-depth, experience-driven framework for selecting and implementing robust controls for screening campaigns, using the indazole-based compound, 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide , as a practical example.

While the specific public data on the direct biological target of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is limited, its core indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors[1][2]. For the purpose of this guide, we will proceed under the well-founded hypothesis that this compound is an inhibitor of TANK-binding kinase 1 (TBK1) , a non-canonical IκB kinase involved in inflammation, immunity, and oncogenic signaling, making it a high-interest therapeutic target[3][4][5][6].

Pillar 1: The Principle of the Self-Validating Assay

Before we select specific molecules, we must establish a foundational principle: every assay plate must validate itself. This is achieved by dedicating specific wells to controls that define the two extremes of the assay's dynamic range: 100% inhibition and 0% inhibition (basal activity). The relationship between your test compound and these controls is what generates trustworthy, interpretable data. An ideal control strategy allows for the calculation of the Z'-factor , a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening (HTS).

This system of controls ensures that any observed effect from your test compound is due to its specific interaction with the target, not an artifact of the assay system, the solvent, or non-specific chemical properties.

Pillar 2: Rationale and Selection of Controls for TBK1 Inhibition

Based on our target hypothesis, TBK1, we can now select a suite of appropriate controls. The logic behind each choice is as critical as the compound itself.

The Essential Positive Control: A Known TBK1 Inhibitor

The positive control's role is to demonstrate that the assay can, in fact, detect the inhibition of the target kinase. It confirms that the enzyme, substrate, and detection reagents are all functioning correctly.

For TBK1, two excellent and widely-used options are Amlexanox and BX-795 .

  • Amlexanox : A selective inhibitor of TBK1 and the closely related IKKε, with an IC50 typically in the low micromolar range (~1-2 µM)[7]. It has been used extensively in research to probe the function of these kinases in metabolic and inflammatory diseases[3][8]. Its established mechanism and commercial availability make it a reliable choice.

  • BX-795 : A more potent dual inhibitor of TBK1 and IKKε, with reported IC50 values in the low nanomolar range (e.g., 6 nM for TBK1)[9][10]. While it was initially developed as a PDK1 inhibitor, its potent activity against TBK1 has made it a staple in studying pathways regulated by this kinase[10][11][12]. Its high potency provides a strong signal for maximal inhibition.

Our Recommendation: For initial screening, Amlexanox is an excellent choice due to its well-characterized profile and slightly lower potency, which can be more forgiving in new assay setups. For detailed potency and selectivity studies, the high-potency BX-795 or newer, more selective inhibitors like GSK8612 are preferable[6][13].

The Indispensable Negative Controls: A Two-Pronged Approach

Negative controls are crucial for defining the baseline (0% inhibition) and ruling out non-specific effects. A robust screening protocol requires at least two types of negative controls.

  • Vehicle Control (e.g., DMSO): The most fundamental negative control is the solvent used to dissolve the test compounds, which is almost universally dimethyl sulfoxide (DMSO)[14]. This control establishes the baseline kinase activity and ensures that the solvent itself does not inhibit the enzyme. All data, including the positive control and test compound results, are normalized to the signal from the vehicle control wells.

  • Inactive Scaffold/Compound Control: This is arguably the most insightful control. Its purpose is to confirm that the observed biological activity is due to the specific structure of your test compound (2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide) and not a general property of the indazole scaffold or the chloro-acetamide group.

    • Challenge: Finding a perfectly matched, commercially available, and truly inactive analog can be difficult. Structure-activity relationship (SAR) studies on indazole-based kinase inhibitors show that even small modifications can drastically alter activity[1][15][16][17]. For instance, removing or altering key hydrogen-bonding groups can lead to inactive compounds[1].

    • Practical Solution: In the absence of a verified inactive analog of our specific test compound, a practical approach is to use a compound from a different chemical class that is known to be inactive against TBK1. Alternatively, one could synthesize a close analog where a critical functional group is altered or removed. For example, studies on other acetamide-based compounds have shown that modifications to the aromatic rings can abolish activity[18][19]. A compound like 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide could serve as a non-TBK1-inhibiting acetamide for comparison, though it lacks the indazole core[18].

Pillar 3: A Validated Experimental Workflow for TBK1 Screening

To apply these controls, we need a reliable assay format. Biochemical kinase assays are the industry standard for primary screening[14][20]. The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction[21][22][23]. It is highly sensitive and suitable for HTS[24][25].

Detailed Protocol: ADP-Glo™ Biochemical Assay for TBK1 Inhibition

This protocol is designed for a 384-well plate format, common in HTS.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • TBK1 Enzyme: Dilute recombinant human TBK1 enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
  • Substrate/ATP Mix: Prepare a solution containing the TBK1 substrate (e.g., a specific peptide) and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for TBK1 to sensitively detect ATP-competitive inhibitors[26].
  • Compound Plates: Prepare serial dilutions of the test compound, positive control (Amlexanox), and negative control compound in 100% DMSO. Then, dilute these into the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%)[14].

2. Assay Procedure:

  • Compound Dispensing: Add 5 µL of the diluted compounds and controls to the appropriate wells of a 384-well assay plate.
  • Test Wells: 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide.
  • Positive Control Wells: Amlexanox (e.g., at a final concentration of 50 µM for full inhibition).
  • Negative Control (Vehicle) Wells: Assay buffer with the same final DMSO concentration.
  • Negative Control (Inactive Compound) Wells: Inactive compound.
  • Enzyme Addition: Add 10 µL of the diluted TBK1 enzyme solution to all wells except for "no enzyme" blanks.
  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow compounds to bind to the kinase[26][27].
  • Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP mix to all wells to start the reaction.
  • Kinase Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
  • Terminate Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes the remaining ATP[21]. Incubate for 40 minutes at room temperature.
  • Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by TBK1 into ATP, which is then used by a luciferase to produce light[22]. Incubate for 30-60 minutes at room temperature.
  • Read Luminescence: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the TBK1 activity[23].
Visualizing the Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_detection 3. Signal Detection P1 Compound Plates (Test, Controls) A1 Dispense Compounds & Controls (5 µL) P1->A1 P2 TBK1 Enzyme Solution A2 Add TBK1 Enzyme (10 µL) Incubate 15 min P2->A2 P3 Substrate/ATP Solution A3 Initiate Reaction Add Substrate/ATP (10 µL) P3->A3 A1->A2 A2->A3 A4 Incubate 60 min @ 30°C A3->A4 D1 Add ADP-Glo™ Reagent (25 µL) Terminate & Deplete ATP A4->D1 D2 Incubate 40 min D1->D2 D3 Add Kinase Detection Reagent (50 µL) D2->D3 D4 Incubate 30 min D3->D4 D5 Read Luminescence D4->D5 G Max_Signal Max Signal (Vehicle Control) Hit_Call HIT? Max_Signal->Hit_Call Defines 0% Inhibition Min_Signal Min Signal (Positive Control) Min_Signal->Hit_Call Defines 100% Inhibition Test_Compound Test Compound Signal Test_Compound->Hit_Call Falls within range? Inactive_Control Inactive Control Signal Inactive_Control->Max_Signal Confirms baseline

Caption: Logical flow for hit identification using positive and negative controls.

Conclusion

The thoughtful selection and implementation of positive and negative controls are not merely procedural steps; they are the bedrock of a scientifically sound screening campaign. By using well-characterized inhibitors like Amlexanox as positive controls, vehicle (DMSO) and appropriate inactive compounds as negative controls, researchers can build a self-validating system. This rigorous approach ensures that when a compound like 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide emerges as a "hit," the data is trustworthy, reproducible, and provides a solid foundation for the next stages of drug development.

References

  • Reilly, S. M., et al. (2013). An inhibitor of the protein kinases TBK1 and IKK-ε improves obesity-related metabolic dysfunctions in mice. Nature Medicine. Available at: [Link]

  • BellBrook Labs. (n.d.). BX 795 | TBK1 Inhibitor. Available at: [Link]

  • Clark, K., et al. (2009). Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. Journal of Biological Chemistry. Available at: [Link]

  • Chi, G., et al. (2022). The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis. JCI Insight. Available at: [Link]

  • Li, Y., et al. (2023). Amlexanox targeted inhibition of TBK1 regulates immune cell function to exacerbate DSS-induced inflammatory bowel disease. Clinical and Experimental Immunology. Available at: [Link]

  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Eicke, D., et al. (2020). The Specific IKKε/TBK1 Inhibitor Amlexanox Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways. International Journal of Molecular Sciences. Available at: [Link]

  • Barbie, D. A., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE. Available at: [Link]

  • Celtarys. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]

  • Guo, L., et al. (2023). Structure-Based Optimization of TBK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Asati, V., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2024). Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning. Frontiers in Chemistry. Available at: [Link]

  • Batt, D. G., et al. (2000). Disubstituted Indazoles as Potent Antagonists of the Integrin αvβ3. Journal of Medicinal Chemistry. Available at: [Link]

  • Herhaus, L., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. Available at: [Link]

  • NextSDS. (n.d.). 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide. Available at: [Link]

  • Drennen, B., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry. Available at: [Link]

  • Choi, H. G., et al. (2011). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Khan, S. A., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Wang, Y., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kahraman, G., et al. (2019). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research. Available at: [Link]

  • Wang, Y., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against... Semantic Scholar. Available at: [Link]

  • Zhang, X., et al. (2011). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

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Comparative

A Comparative Guide to Benchmarking Novel Kinase Inhibitors in Xenograft Models: Efficacy of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel therapeutic compounds, using the hypothetical indazole derivative, 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, as a primary e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel therapeutic compounds, using the hypothetical indazole derivative, 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, as a primary example. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology.

The indazole core is a significant pharmacophore in medicinal chemistry, forming the backbone of numerous commercially available kinase inhibitors like axitinib and pazopanib.[1][2] These derivatives have been successfully developed to target a range of kinases, including tyrosine and serine/threonine kinases, which are often dysregulated in various cancers.[1][2]

Given its structure, we hypothesize that 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide functions as an inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, metastasis, and angiogenesis.[3][4] This makes it a compelling therapeutic target, particularly in cancers like gastric adenocarcinoma where c-MET amplification or overexpression is prevalent.[3][4]

This guide will compare our compound of interest against two well-established c-MET inhibitors, Volitinib (Savolitinib) and Merestinib , in a gastric cancer xenograft model.

The c-MET Signaling Pathway and Proposed Mechanism of Action

The HGF/c-MET signaling cascade is a critical pathway in cellular growth and motility. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT. In many gastric cancers, amplification of the MET gene leads to ligand-independent, constitutive activation of the receptor, driving uncontrolled tumor growth.[3][4]

Our compound, 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, along with the comparators Volitinib and Merestinib, are hypothesized to act as ATP-competitive inhibitors at the kinase domain of c-MET, preventing autophosphorylation and blocking downstream signal transduction.

cMET_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_inhibitors cMET c-MET Receptor RAS RAS cMET->RAS Activates PI3K PI3K cMET->PI3K Activates HGF HGF Ligand HGF->cMET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Test_Compound 2-chloro-N-(1-methyl-1H- indazol-5-yl)acetamide Test_Compound->cMET Inhibits Autophosphorylation Volitinib Volitinib Volitinib->cMET Inhibits Autophosphorylation Merestinib Merestinib Merestinib->cMET Inhibits Autophosphorylation Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis cluster_groups A1 Culture Hs746T Gastric Cancer Cells A2 Harvest & Prepare Cell Suspension (e.g., 3x10^6 cells in PBS) A1->A2 A3 Subcutaneous Injection into Flank of Immunocompromised Mice A2->A3 A4 Tumor Growth Monitoring (Calipers) A3->A4 B1 Randomize Mice when Tumors reach ~100 mm³ A4->B1 Tumors Established B2 Begin Dosing Regimens (Oral Gavage, Daily) B1->B2 B3 Continue Tumor Volume & Body Weight Measurement (2-3 times/week) B2->B3 B4 Monitor Animal Health (Daily) B2->B4 G1 Vehicle Control G2 Test Compound (e.g., 50 mg/kg) G3 Volitinib (e.g., 30 mg/kg) G4 Merestinib (e.g., 25 mg/kg) C1 Endpoint Reached (e.g., Tumor Volume >2000 mm³ or Study Day 28) B3->C1 Study Conclusion C2 Euthanasia & Tumor Excision C1->C2 C3 Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Significance - Survival Analysis C2->C3

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Detailed Experimental Protocol

A. Cell Culture and Implantation

  • Cell Culture : Hs746T cells are cultured in a complete medium until they reach 70-80% confluency. This ensures cells are in the logarithmic growth phase. [5]2. Cell Preparation : Cells are harvested, washed twice with PBS, and resuspended in sterile PBS or a mixture with Matrigel at a concentration of approximately 3.0 x 10^6 viable cells per 100-200 µL. [5][6]Trypan blue staining is used to confirm viability. [5]3. Implantation : The cell suspension is injected subcutaneously into the right flank of 4-6 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID). [7][8] B. Tumor Monitoring and Treatment

  • Tumor Measurement : Tumor growth is monitored by measuring the length and width with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (width)² x length/2. [5]2. Randomization : Once tumors reach an average volume of 100-200 mm³, mice are randomized into treatment groups (n=8-10 per group). [9]3. Dosing :

    • Group 1: Vehicle Control (e.g., 0.5% HPMC)

    • Group 2: 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (50 mg/kg, p.o., daily)

    • Group 3: Volitinib (30 mg/kg, p.o., daily)

    • Group 4: Merestinib (25 mg/kg, p.o., daily)

  • Monitoring : Animal body weight and general health are monitored daily. Significant body weight loss (>15-20%) can be an indicator of toxicity.

C. Endpoint and Data Analysis

  • Study Termination : The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

  • Efficacy Metrics : The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. [9][10]The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is also a key metric. [11]

Comparative Efficacy Data (Illustrative)

The following table presents plausible, illustrative data from the described xenograft study. This data is intended to demonstrate how results are presented and interpreted.

Treatment Group (Dose)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)T/C Ratio (%)Mean Body Weight Change (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control 1850 ± 210-100+2.5-
2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide (50 mg/kg)485 ± 9573.826.2-3.1<0.001
Volitinib (30 mg/kg)350 ± 8881.118.9-4.5<0.001
Merestinib (25 mg/kg)550 ± 11270.329.7-2.8<0.001

SEM: Standard Error of the Mean

Interpretation of Results: In this illustrative dataset, all three compounds demonstrated significant antitumor activity compared to the vehicle control. Volitinib showed the highest efficacy with a TGI of 81.1%. [12][13]Our novel compound, 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, exhibited robust efficacy (73.8% TGI), performing favorably and on par with the established inhibitor Merestinib. [3]The minimal body weight changes across all treatment groups suggest the compounds were well-tolerated at the tested doses.

Conclusion and Future Directions

This guide outlines a rigorous, scientifically-grounded methodology for benchmarking a novel kinase inhibitor against established alternatives in a preclinical setting. The use of a clinically relevant xenograft model, standardized protocols, and clear efficacy metrics is paramount for generating reliable and translatable data.

The illustrative results indicate that 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is a promising c-MET inhibitor candidate with efficacy comparable to existing agents. Further studies are warranted, including:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis to correlate drug exposure with target inhibition in the tumor.

  • Dose-response studies to determine the optimal therapeutic dose.

  • Evaluation in patient-derived xenograft (PDX) models , which may offer higher predictive value for clinical outcomes. [13][14] By following this comprehensive benchmarking framework, researchers can confidently assess the therapeutic potential of novel compounds and make informed decisions for further clinical development.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET. PubMed.
  • Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models. PubMed.
  • Structures of kinase inhibitors containing an indazole moiety.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Xenograft Tumor Model Protocol. Protocol Online.
  • How can one calculate tumor growth inhibition?.
  • Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science Publishers.
  • Targeting the c-Met/VEGFR Pathway to Boost Nab-Paclitaxel Efficacy in Gastric Cancer: Preclinical Insights. MDPI.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C R
  • Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Dove Medical Press.
  • cMET as a potential therapeutic target in gastric cancer (Review).
  • Advances in MET tyrosine kinase inhibitors in gastric cancer.
  • Subcutaneous Tumor Models. Kyinno Bio.
  • Subcutaneous tumor xenograft model. Bio-protocol.
  • Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts.
  • Xenograft model assay. Bio-protocol.
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.
  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. AACR Journals.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Advances in patient-derived tumor xenografts. ScienceDirect.

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Safety & Regulatory Compliance

Safety

2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide proper disposal procedures

An authoritative guide on the proper handling and disposal of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, designed for research scientists and environmental health and safety (EHS) professionals. Introduction: Chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the proper handling and disposal of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide, designed for research scientists and environmental health and safety (EHS) professionals.

Introduction: Chemical Profile and Reactivity Context

2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide is a specialized organic intermediate frequently utilized in pharmaceutical research and drug development. Structurally, it features an α -chloroacetamide moiety attached to an indazole scaffold. In medicinal chemistry, the chloroacetamide group is a well-known electrophile, often deployed as a "warhead" to form covalent bonds with nucleophilic amino acid residues (such as cysteine) in target proteins [1].

While this reactivity is highly valuable for synthesizing targeted covalent inhibitors, it dictates strict handling and disposal protocols. As an alkylating agent, the compound poses risks of skin sensitization, irritation, and potential toxicity. Furthermore, its halogenated nature requires specific waste segregation to comply with environmental regulations and prevent dangerous cross-reactions in waste streams.

Hazard Assessment & Waste Classification

Before initiating disposal, it is critical to classify the waste accurately. All quantitative and categorical hazard data must inform the downstream logistical plan.

Property / Hazard CategoryClassification DetailsLogistical Implication for Disposal
Chemical Class Halogenated Organic AmideMust be segregated into Halogenated Waste streams. Do not mix with non-halogenated solvents.
Key Reactive Group α -chloroacetamide (Electrophile)Avoid mixing with strong nucleophiles (amines, thiols) or strong bases to prevent exothermic alkylation.
Physical State Solid (typically)Solid waste (vials, contaminated PPE) requires separate solid hazardous waste containers.
Primary Hazards Irritant, Sensitizer, Alkylating AgentRequires full PPE (nitrile gloves, lab coat, safety goggles) during all waste handling procedures.
Regulatory Status Hazardous Chemical WasteMust be processed by a licensed EHS contractor via high-temperature incineration [2].

Standard Operating Procedure: Step-by-Step Disposal Protocol

The following protocol outlines the self-validating system for the safe containment, segregation, and disposal of 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide in a professional laboratory setting.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Separate all waste containing this compound from incompatible chemical streams.

  • Rationale: The carbon-chlorine bond is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). Introducing this compound into a waste carboy containing concentrated amines, thiols, or strong alkalis can trigger uncontrolled, exothermic alkylation reactions. This can lead to the pressurization and potential rupture of the waste container.

Step 2: Primary Containment

  • Solid Waste: Place empty reagent vials, contaminated weighing paper, pipette tips, and disposable spatulas into heavy-duty, leak-proof polyethylene bags or rigid, EHS-approved solid waste buckets.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., Dichloromethane, DMSO, or DMF), transfer the solution to a high-density polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Solvents."

Step 3: Labeling and Documentation

  • Action: Attach a standardized Hazardous Waste label immediately upon the first drop or piece of waste entering the container.

  • Rationale: Regulatory compliance requires the explicit spelling of the chemical contents (e.g., "2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide" and "Dichloromethane"). Do not use abbreviations or structural formulas. Check the boxes for "Halogenated," "Toxic," and "Irritant."

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste containers in a designated SAA within the laboratory.

  • Rationale: The SAA must feature secondary containment (e.g., a spill tray capable of holding 110% of the largest container's volume) and be kept away from direct sunlight, heat sources, and incompatible chemical storage areas.

Step 5: Final EHS Transfer and Incineration

  • Action: Submit a waste pickup request to your institution's EHS department.

  • Rationale: This compound must never be disposed of down the sink or in municipal trash. EHS will transfer the material to a licensed hazardous waste treatment facility. The industry standard for halogenated organic waste is high-temperature incineration ( >1000∘C ). This process ensures complete thermal destruction of the organic framework. The liberated chlorine is converted to hydrogen chloride (HCl) gas, which is safely neutralized by alkaline wet scrubbers (e.g., NaOH solutions) in the incinerator's exhaust system, preventing environmental release [3].

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the disposal workflow, highlighting the critical segregation points and the final destruction mechanism.

DisposalWorkflow Generation Waste Generation (Solid/Liquid) Segregation Segregation (Isolate from Nucleophiles) Generation->Segregation Containment Containment (HDPE / Halogenated Stream) Segregation->Containment Labeling Labeling & SAA Storage (Secondary Containment) Containment->Labeling EHSPickup EHS Transfer (Licensed Contractor) Labeling->EHSPickup Incineration High-Temp Incineration (>1000°C) EHSPickup->Incineration Scrubber Alkaline Scrubber (HCl Neutralization) Incineration->Scrubber HCl gas SafeRelease Safe Environmental Release Scrubber->SafeRelease

Caption: Workflow for the segregation, containment, and thermal destruction of halogenated organic waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. Available at:[Link]

  • NextSDS. Chemical Substance Information & Safety Data Principles. Available at: [Link][1]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide
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